molecular formula C16H21NO7 B3070983 Ald-Ph-amido-PEG3-C-COOH

Ald-Ph-amido-PEG3-C-COOH

Katalognummer: B3070983
Molekulargewicht: 339.34 g/mol
InChI-Schlüssel: GXMVWAHTNKJYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ald-Ph-amido-PEG3-C-COOH is a useful research compound. Its molecular formula is C16H21NO7 and its molecular weight is 339.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMVWAHTNKJYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-amido-PEG3-C-COOH: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C-COOH is a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aldehyde group on a phenyl ring and a carboxylic acid connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking biomolecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

The structural features of this compound dictate its utility in bioconjugation strategies. The molecule consists of three key components: an aromatic aldehyde for reaction with specific nucleophiles, a hydrophilic PEG3 spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid for amide bond formation.

PropertyValueSource
CAS Number 1007215-91-9[1][2][3][4]
Molecular Formula C16H21NO7[2][3][4]
Molecular Weight 339.34 g/mol [3]
Appearance Solid[5]
Solubility Soluble in DMSO[1][6]
Storage Store at -20°C[1][2]

Reactivity and Functional Group Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

Benzaldehyde (B42025) Group Reactivity

The benzaldehyde moiety provides a reactive handle for conjugation to molecules containing primary amines or hydrazide groups.

  • Reaction with Amines (Reductive Amination): The aldehyde group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base intermediate. This intermediate is typically unstable and is subsequently reduced with a mild reducing agent, like sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage.[7] The resonance stabilization of the benzaldehyde group makes it less reactive than aliphatic aldehydes.[8]

  • Reaction with Hydrazides: The reaction with hydrazides forms a stable hydrazone bond, often under milder conditions than reductive amination. This reaction is particularly useful for site-specific labeling.[9]

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be activated to form a stable amide bond with primary or secondary amines.

  • Amide Bond Formation: The carboxylic acid is typically activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable active ester intermediate.[10] This activated ester then readily reacts with amine-containing molecules to form a robust amide linkage. Common coupling reagents also include HATU and HBTU.[11]

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the construction of complex biomolecular conjugates, particularly in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves as a non-cleavable linker to connect a cytotoxic payload to a monoclonal antibody.[2][5][12][13] The PEG component enhances the solubility and pharmacokinetic properties of the ADC.[14]

ADC_Conjugation cluster_activation Carboxylic Acid Activation cluster_conjugation1 Payload Conjugation cluster_conjugation2 Antibody Conjugation Antibody Antibody (mAb) (with Lysine residues) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Reductive Amination (Schiff Base Formation + Reduction) Linker This compound ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker Activation Payload Cytotoxic Payload (with amine group) Payload->ADC EDC EDC/NHS ActivatedLinker->ADC Amide Bond Formation PROTAC_Synthesis cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Conjugation TargetLigand Target Protein Ligand (with amine) Intermediate Ligand-Linker Intermediate TargetLigand->Intermediate Amide Bond Formation E3LigaseLigand E3 Ligase Ligand (with amine) PROTAC PROTAC Molecule E3LigaseLigand->PROTAC Linker This compound ActivatedLinker1 Activated Linker (e.g., NHS ester) Linker->ActivatedLinker1 Activation of COOH ActivatedLinker1->Intermediate Intermediate->PROTAC Reductive Amination PROTAC_MoA PROTAC PROTAC Molecule (containing this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination recruitment Proteasome Proteasome Ubiquitination->Proteasome targeting Degradation Target Protein Degradation Proteasome->Degradation catalysis

References

In-Depth Technical Guide: Ald-Ph-amido-PEG3-C-COOH for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG3-C-COOH, a non-cleavable linker pivotal in the development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action in site-specific conjugation, and provides a generalized experimental protocol for its application.

Core Molecule: this compound

This compound is a functionalized polyethylene (B3416737) glycol (PEG) linker designed for stable, covalent attachment of molecules. Its structure features a terminal carboxylic acid for payload attachment and a phenyl-aldehyde group for site-specific conjugation to proteins.

Chemical and Physical Data:

PropertyValue
CAS Number 1007215-91-9[1]
Molecular Formula C24H29NO8
Description A non-cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[2]

Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

  • MedChemExpress

  • Anjiekai Biomedical

  • Zhengzhou Huiju Chemical Co., Ltd.

  • Immunomart

  • AxisPharm[1]

Mechanism of Action in Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

This compound is integral to advanced ADC development, primarily through its application in "aldehyde tag" technology. This method facilitates the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).

The overall process involves two key stages: the generation of a reactive aldehyde on the antibody and the subsequent conjugation of the linker-payload.

Signaling Pathway and ADC Mechanism of Action:

The linker itself does not have a signaling pathway. Its role is to connect the antibody to the cytotoxic payload. The ADC's mechanism of action, and by extension the relevant signaling pathways, are determined by the antibody's target and the nature of the payload. The following diagram illustrates the general mechanism of an ADC developed using this type of linker.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

Experimental Workflow and Protocols

The conjugation of this compound to an aldehyde-tagged antibody is typically achieved through a Hydrazino-iso-Pictet-Spengler (HIPS) ligation. This reaction is favored for its mild conditions and the formation of a highly stable C-C bond.[3][4][5]

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis A1 Generate Aldehyde-Tagged Antibody (fGly) B1 HIPS Ligation: Antibody-fGly + Linker-Payload A1->B1 A2 Synthesize Linker-Payload (Ald-Ph-amido-PEG3-C-Payload) A2->B1 C1 Purify ADC (e.g., SEC, HIC) B1->C1 C2 Characterize ADC (e.g., DAR, Aggregation) C1->C2

A generalized workflow for ADC synthesis using aldehyde-tag technology.
Detailed Experimental Protocol (Generalized)

This protocol outlines the general steps for conjugating a payload, activated with this compound, to an aldehyde-tagged antibody.

Materials:

  • Aldehyde-tagged antibody (containing formylglycine, fGly) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound activated with the desired payload.

  • Reaction buffer: Typically near neutral pH (e.g., pH 6.0-7.5).[4]

  • Aniline (as a catalyst, optional but often used).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer).

Procedure:

  • Payload Activation: The carboxylic acid group of this compound is first activated (e.g., as an NHS ester) and reacted with an amine-containing cytotoxic payload. This step is performed separately to prepare the linker-payload construct.

  • Antibody Preparation: The aldehyde-tagged antibody is buffer-exchanged into the desired reaction buffer at a concentration typically ranging from 1 to 10 mg/mL.

  • Conjugation Reaction (HIPS Ligation):

    • The linker-payload construct is added to the antibody solution at a molar excess (typically 5-20 fold excess) to drive the reaction to completion.

    • The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 25-37°C) for a duration of 12-24 hours. Gentle mixing is applied throughout the incubation period.

    • The reaction progress can be monitored by analyzing small aliquots over time.

  • Purification of the ADC:

    • Upon completion, the reaction mixture is purified to remove unreacted linker-payload and other reagents.

    • Size Exclusion Chromatography (SEC) is commonly used for this purpose, as it separates molecules based on size, effectively isolating the larger ADC from smaller contaminants.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is determined. This can be done using UV-Vis spectrophotometry (by measuring absorbance at wavelengths specific to the antibody and the payload) or mass spectrometry.

    • Purity and Aggregation: The purity of the ADC and the extent of aggregation are assessed using SEC.

    • Confirmation of Conjugation: Mass spectrometry can be used to confirm the covalent attachment of the linker-payload to the antibody.

Logical Relationship of Key Components:

Logical_Relationship Antibody Monoclonal Antibody (Target Specificity) ADC Antibody-Drug Conjugate (Therapeutic Agent) Antibody->ADC Linker This compound (Stability & Conjugation) Linker->ADC Payload Cytotoxic Payload (Efficacy) Payload->ADC

The three core components that constitute a functional ADC.

Conclusion

This compound is a critical tool for the development of homogenous and stable bioconjugates. Its application in conjunction with aldehyde-tag technology and HIPS ligation chemistry enables precise control over the conjugation site and stoichiometry, leading to the production of ADCs with potentially improved therapeutic indices. This guide provides a foundational understanding for researchers and developers looking to leverage this advanced linker in their work.

References

An In-depth Technical Guide to PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][] A PROTAC molecule is comprised of three distinct components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5][6]

Upon entering the cell, the PROTAC forms a ternary complex by simultaneously binding to the POI and an E3 ligase.[4][6] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1][6][] The PROTAC is then released to catalyze further degradation cycles.[4][6]

While the two ligands provide specificity, the linker is far from a passive spacer. It is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[5][6][8][9] The linker's chemical nature, length, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[][4][9][10][11] This guide provides a detailed technical overview of PROTAC linker technology, summarizing key design principles, quantitative data, and experimental protocols essential for the rational design of effective protein degraders.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a significant impact on the physicochemical and pharmacokinetic properties of the resulting PROTAC molecule.[8][12]

Flexible Linkers

Flexible linkers are the most common type employed in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be modified.[4][][8][10]

  • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1][4][] However, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[1][10]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve solubility and hydrophilicity.[1][2][4][] The repeating ethylene (B1197577) glycol units can engage in hydrogen bonding and enhance compatibility with physiological environments.[1][4]

Advantages:

  • Synthetically accessible and straightforward to modify.[4][]

  • Conformational freedom can increase the probability of achieving a productive ternary complex geometry.[4]

Disadvantages:

  • High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[4][8]

  • Can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which may negatively affect cell permeability and oral bioavailability.[4]

  • May be more susceptible to metabolism.[4][13]

Rigid Linkers

Rigid linkers are increasingly being explored to overcome the limitations of flexible linkers and to exert greater control over the PROTAC's conformation.[10]

  • Cycloalkane Structures: Moieties like piperazine, piperidine, or cyclohexane (B81311) introduce rigidity and can also enhance water solubility and metabolic stability.[1][]

  • Triazole-Containing Linkers: Often synthesized via copper-catalyzed "click chemistry," the triazole ring is metabolically stable and helps constrain the linker's conformation.[1][]

Advantages:

  • Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[4]

  • May improve selectivity by disfavoring the formation of off-target ternary complexes.[4]

  • Can lead to improved physicochemical and pharmacokinetic properties.[4]

Disadvantages:

  • Often more synthetically challenging to prepare.[4]

  • The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[4]

"Smart" or Functional Linkers

Recent innovations include linkers with integrated functionalities that allow for conditional activation of the PROTAC.[4]

  • Photoswitchable Linkers: Incorporating moieties like azobenzene (B91143) allows for spatiotemporal control of PROTAC activity using light of specific wavelengths.[4]

  • Photocleavable Linkers: These can be cleaved by light, providing another mechanism for controlled PROTAC activation.[4]

The Impact of Linker Properties on PROTAC Performance

The rational design of a PROTAC requires a multi-parameter optimization process where the linker's characteristics are fine-tuned to achieve maximal efficacy.[4][6][9]

Linker Length

Linker length is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[4][8]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and failing to form a ternary complex.[6][11][14][15]

  • Too Long: An excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer or may favor the formation of non-productive binary complexes (the "hook effect").[6][14][15]

The optimal linker length is highly context-dependent, and even minor changes can significantly impact degradation efficacy.[14][16]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker profoundly affects the PROTAC's drug-like properties.[4] PROTACs are typically large molecules that often fall outside Lipinski's "rule of five," making good pharmacokinetic (PK) properties challenging to achieve.[2][4]

  • Solubility: Incorporating polar groups (e.g., ethers, amides, PEGs) can improve aqueous solubility.[1][4][11]

  • Permeability: Lipophilic groups can enhance cell permeability.[4] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[4]

  • Metabolic Stability: The linker can introduce metabolically labile spots.[12] Using more rigid or metabolically stable motifs (e.g., triazoles) can improve the PROTAC's half-life.[1][12]

Quantitative Data Summary: Linker Effects on Efficacy

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[10] The following tables summarize published data illustrating the impact of linker modifications on these key parameters.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [14][16]

PROTACLinker TypeLinker Length (atoms)DC50DmaxReference
ER-PROTAC 1Alkyl/Ether12No degradation~0%[10]
ER-PROTAC 2Alkyl/Ether13~10 µM>75%[10]
ER-PROTAC 3Alkyl/Ether16<1 µM >90% [16]
ER-PROTAC 4Alkyl/Ether17~5 µM>75%[10]
ER-PROTAC 5Alkyl/Ether20>10 µM<50%[10]

This table illustrates a clear structure-activity relationship where a 16-atom linker provided the optimal length for ERα degradation in this specific system, with shorter or longer linkers resulting in significantly reduced potency.[16]

Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

PROTACWarheadE3 LigandLinker TypeLinker CompositionDC50 (nM)Reference
dBET1JQ1PomalidomideFlexible8-atom PEG4.3[10]
PROTAC-AJQ1PomalidomideRigidDisubstituted Benzene2.7 [10]
MZ1JQ1VHL LigandFlexible12-atom PEG/Alkyl25[10]
PROTAC-BJQ1VHL LigandRigidPiperazine-based<10 [10]

This comparative data suggests that for certain systems, introducing rigidity into the linker can lead to enhanced degradation potency, potentially by pre-organizing the molecule into a more favorable conformation for ternary complex formation.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome pathway. The diagram below illustrates this process, from ternary complex formation to final proteasomal degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Recycle Recycled PROTAC Ternary->Recycle Released Ub Ubiquitin (Ub) Ub->Ternary Transfer E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Evaluation

Developing a successful PROTAC involves a systematic evaluation process. The workflow begins with assessing the fundamental binding events and progresses through cellular assays to confirm target degradation and functional outcomes.

PROTAC_Workflow A 1. Binary Binding Assays (SPR, ITC, FP) B 2. Ternary Complex Formation (SPR, NanoBRET, FRET) A->B C 3. Cellular Target Engagement (CETSA, NanoBRET) B->C D 4. Ubiquitination Assay (Western Blot, TR-FRET) C->D E 5. Protein Degradation Assay (Western Blot, MS, HiBiT) D->E F 6. Downstream Functional Assays (Viability, Phenotypic) E->F G PROTAC Optimization (Linker Modification) E->G Feedback Loop H Lead Candidate F->H G->A

Caption: A typical experimental workflow for PROTAC development and validation.

Detailed Experimental Protocols

Protocol: Western Blot for PROTAC-Induced Degradation

Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[17]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound(s) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC compound or vehicle control for a predetermined time (e.g., 4-24 hours).[18]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.[17]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[17]

    • Capture the signal using an imaging system.[17]

    • Quantify the band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.[17]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to directly measure the formation, stability, and kinetics of the ternary complex in real-time.[14][]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant POI, E3 ligase, and PROTAC

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the POI onto the surface of the sensor chip using standard amine coupling chemistry.[14]

  • Binary Interaction Analysis (Controls):

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary PROTAC-protein affinity.

    • Inject a series of concentrations of the soluble protein partner (the one not immobilized) over the immobilized protein to check for any direct protein-protein interaction.

  • Ternary Complex Analysis:

    • Prepare a series of samples containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner.

    • Inject these mixtures over the immobilized protein surface.

    • An increase in the response units (RU) compared to the binary PROTAC-protein interaction indicates the formation of the ternary complex.[14]

  • Data Analysis: Analyze the sensorgrams using appropriate kinetic models to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The data can also be used to determine the cooperativity (α), which describes how the binding of one component influences the binding of the other.

Conclusion and Future Directions

The linker is a pivotal component in PROTAC design, acting as an active modulator of the molecule's biological function.[4][5] While early efforts relied heavily on synthetically tractable flexible linkers like alkyl and PEG chains, the field is rapidly evolving towards the rational design of more sophisticated linkers.[8] The strategic use of rigid motifs, functional elements, and optimized attachment points is unlocking new potential for enhancing potency, selectivity, and pharmacokinetic profiles.

Future progress will be driven by a deeper understanding of the structural biology of ternary complexes, aided by advances in cryogenic electron microscopy (cryo-EM) and computational modeling.[8][9] These tools will help rationalize the effects of linker modifications and enable more predictive, in silico design of linkers. The continued development of novel linker chemistries and high-throughput evaluation methods will accelerate the discovery of next-generation protein degraders, expanding the therapeutic reach of this powerful modality.[8][13][20]

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation Fundamentals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and small drugs, is a cornerstone of modern drug development, enhancing the therapeutic efficacy and safety of numerous biopharmaceuticals.[1] This guide delves into the core chemistry, quantitative effects, and detailed experimental protocols associated with PEG linkers, offering a practical resource for researchers and professionals in the field.

Core Principles of PEGylation

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[2][3] When conjugated to a therapeutic molecule, PEG linkers confer several advantageous properties, primarily aimed at improving the drug's pharmacokinetic and pharmacodynamic profile.[1]

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2][4]

  • Increased Stability: PEG chains can physically shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][5]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][6]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.[1][4]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[1][7]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.[1]

Commonly Targeted Functional Groups on Proteins:

  • Amines (e.g., lysine (B10760008) residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins.[1][8]

  • Thiols (e.g., cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less abundant than lysines, allowing for more controlled conjugation.[1]

  • Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation, providing alternative sites for PEG attachment.[1][8]

The properties of a PEGylated bioconjugate can be finely tuned by altering the length and structure (linear vs. branched) of the PEG linker.[1] Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life.[1] However, it is crucial to balance the benefits of increased PEG chain length with the potential for steric hindrance, which can impact the biological activity of the conjugated molecule.[1]

Quantitative Data on the Effects of PEGylation

The impact of PEGylation on the physicochemical and pharmacokinetic properties of biomolecules is significant and quantifiable. The following tables summarize key data from various studies, providing a comparative overview for researchers.

Table 1: Effect of PEG Molecular Weight on the Hydrodynamic Radius of Human Serum Albumin (HSA)
Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4] The data clearly demonstrates that increasing the molecular weight of the PEG linker leads to a corresponding increase in the hydrodynamic radius of the protein.[9]

Table 2: Comparative Effect of Linear and Branched PEG Linkers on the Pharmacokinetics of a Trastuzumab-DM1 ADC
Linker ConfigurationCmax (µg/mL)AUC (µg·h/mL)
Linear PEG100.34879
Pendant (Branched) PEG115.76843

Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice. Data extracted from Tedeschini et al., 2021.[10] These results suggest that a branched PEG architecture can provide a superior shielding effect, leading to increased circulation time in vivo.[10]

Table 3: Impact of PEGylation on Protein Half-Life
ProteinPEG Size (kDa)Half-Life (Unmodified)Half-Life (PEGylated)Fold Increase
rhTIMP-1201.1 h28 h~25
Interferon-α12~2-3 h~40-60 h~20-25

Data compiled from studies on recombinant human Tissue Inhibitor of Metalloproteinases-1 (rhTIMP-1) and Interferon-α.[11][12] PEGylation dramatically extends the plasma half-life of therapeutic proteins.[11][13]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following are detailed protocols for two of the most common PEGylation reactions.

Protocol for NHS Ester-Mediated PEGylation of Proteins

This protocol details the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to the primary amine groups (e.g., lysine residues) of a protein.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[14]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[15]

  • PEG-NHS Ester Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[14][16] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[15]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[16] The optimal molar ratio should be determined empirically for each protein.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein integrity.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14][16]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts from the PEGylated protein using size exclusion chromatography (SEC) or other suitable purification methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[16][]

  • Characterization:

    • Characterize the purified PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.[18]

Protocol for Maleimide-Mediated Thiol-Specific PEGylation

This protocol describes the conjugation of a maleimide-activated PEG linker to free sulfhydryl (thiol) groups on a protein, typically from cysteine residues.

Materials:

  • Thiol-containing protein

  • Maleimide-activated PEG linker

  • Reaction Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5, containing 1-10 mM EDTA. Avoid buffers with thiols.

  • Reducing agent (optional): e.g., TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Reaction Buffer.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[19] Remove excess TCEP by dialysis or desalting.

  • PEG-Maleimide Preparation:

    • Prepare a stock solution of the PEG-maleimide in anhydrous DMSO or DMF immediately before use.[19]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[20]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[20]

  • Purification:

    • Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using size exclusion chromatography or dialysis.[20]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the shift in molecular weight.

    • Use Ellman's reagent to quantify the number of remaining free thiols to determine the extent of conjugation.

    • Mass spectrometry can be used to confirm the mass of the final conjugate.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts, workflows, and logical relationships in PEG linker-based bioconjugation.

Bioconjugation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Biomolecule Biomolecule (e.g., Protein, Antibody) Reaction Bioconjugation Reaction (e.g., NHS-ester, Maleimide) Biomolecule->Reaction PEG_Linker Activated PEG Linker PEG_Linker->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization Bioconjugate PEGylated Bioconjugate Characterization->Bioconjugate

Caption: General experimental workflow for PEG linker-based bioconjugation.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) - Antibody - PEG Linker - Cytotoxic Drug Tumor_Cell Tumor Cell (with target antigen) ADC->Tumor_Cell 1. Targeting & Binding Internalization Internalization Tumor_Cell->Internalization 2. Endocytosis Drug_Release Drug Release (Linker Cleavage) Internalization->Drug_Release 3. Lysosomal Trafficking Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 4. Payload Action

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).[21]

PROTAC_Mechanism PROTAC PROTAC Molecule - Target Ligand - PEG Linker - E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC-mediated protein degradation pathway.[22][23]

Linker_Choice cluster_0 Cleavable Linker cluster_1 Non-Cleavable Linker Cleavable Cleavable Linker (e.g., Disulfide, Hydrazone) Trigger Specific Trigger (e.g., pH, Enzymes, Glutathione) Cleavable->Trigger Release Controlled Drug Release at Target Site Trigger->Release NonCleavable Non-Cleavable Linker (e.g., Thioether) Degradation Antibody Degradation in Lysosome NonCleavable->Degradation Active_Metabolite Release of Active Drug-Linker Metabolite Degradation->Active_Metabolite

Caption: Logical relationship between cleavable and non-cleavable linkers.

References

In-Depth Technical Guide: Ald-Ph-amido-PEG3-C-COOH in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and application of Ald-Ph-amido-PEG3-C-COOH, a critical component in the field of antibody-drug conjugates (ADCs).

Core Molecular Data

This compound is a non-cleavable linker used in the synthesis of ADCs.[1][2] Its key molecular characteristics are summarized below.

PropertyValue
Chemical Formula C₁₆H₂₁NO₇[3]
Molecular Weight 339.34 g/mol [3]
CAS Number 1007215-91-9[3]

Role in Antibody-Drug Conjugates

This compound serves as a non-cleavable linker, a crucial element that connects a monoclonal antibody (mAb) to a cytotoxic payload.[1] The stability of non-cleavable linkers is a key advantage, as they are designed to remain intact in the bloodstream, minimizing premature release of the cytotoxic drug and reducing off-target toxicity.[4][5]

The therapeutic action of an ADC utilizing a non-cleavable linker relies on the complete degradation of the antibody component after the ADC has been internalized by the target cancer cell.[6][7] This process ensures that the cytotoxic payload is released specifically within the intended cellular environment.

Mechanism of Action: A Step-by-Step Workflow

The general workflow and mechanism of action for an ADC employing a non-cleavable linker like this compound is a multi-stage process, beginning with systemic administration and culminating in targeted cell death.

ADC_Workflow cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen/Receptor ADC->Receptor 1. Targeting Binding ADC-Antigen Binding Receptor->Binding 2. Binding Internalization Internalization (Endocytosis) Binding->Internalization 3. Internalization Lysosome Lysosomal Degradation of Antibody Internalization->Lysosome 4. Trafficking to Lysosome PayloadRelease Release of Payload-Linker-Amino Acid Complex Lysosome->PayloadRelease 5. Payload Release Apoptosis Payload Induces Apoptosis PayloadRelease->Apoptosis 6. Cytotoxicity

Workflow of a non-cleavable Antibody-Drug Conjugate (ADC).

The process unfolds as follows:

  • Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Binding: A stable complex is formed between the ADC and the target antigen.

  • Internalization: The cell internalizes the entire ADC-antigen complex through a process called endocytosis.[8]

  • Trafficking to Lysosome: The internalized vesicle fuses with a lysosome within the cell.

  • Payload Release: Inside the lysosome, cellular enzymes completely degrade the antibody, releasing the cytotoxic payload which is still attached to the linker and a single amino acid residue.[4][6]

  • Cytotoxicity: The released payload-linker complex then exerts its cytotoxic effect, leading to apoptosis (programmed cell death) of the cancer cell.[8]

Experimental Protocols

The development of an ADC using this compound involves several key experimental stages. While specific protocols are highly dependent on the antibody, payload, and target, a general methodology is outlined below.

1. Antibody Modification (if required):

  • Objective: To introduce a reactive group on the antibody for linker conjugation. This often involves the reduction of interchain disulfide bonds to generate free thiol groups.

  • Typical Procedure:

    • The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • A reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is added in a controlled molar excess.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to achieve the desired level of disulfide reduction.

    • The reducing agent is removed via a desalting column or tangential flow filtration.

2. Linker-Payload Conjugation:

  • Objective: To attach the this compound linker to the cytotoxic payload. This typically involves activating the carboxylic acid group on the linker to react with an amine group on the payload.

  • Typical Procedure:

    • The linker is dissolved in an anhydrous organic solvent (e.g., dimethylformamide, DMF).

    • A coupling agent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA) are added to activate the carboxylic acid.

    • The cytotoxic payload is added to the reaction mixture.

    • The reaction is stirred at room temperature until completion, monitored by techniques like HPLC or LC-MS.

    • The resulting linker-payload conjugate is purified, typically by preparative HPLC.

3. ADC Conjugation:

  • Objective: To conjugate the linker-payload construct to the modified antibody.

  • Typical Procedure:

    • The purified linker-payload is dissolved in a co-solvent (e.g., DMSO) and added to the reduced antibody solution. The aldehyde group on the linker reacts with an available nucleophile on the antibody.

    • The reaction is allowed to proceed at a controlled temperature and pH.

    • The reaction is monitored to determine the drug-to-antibody ratio (DAR).

    • Once the desired DAR is achieved, the reaction is quenched.

    • The resulting ADC is purified using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.

4. Characterization and Analysis:

  • Objective: To confirm the identity, purity, and stability of the final ADC product.

  • Key Analyses:

    • UV-Vis Spectroscopy: To determine protein concentration and DAR.

    • Mass Spectrometry (MS): To confirm the molecular weight of the intact ADC and its subunits.

    • Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect aggregation.

    • Hydrophobic Interaction Chromatography (HIC): To characterize the drug-load distribution.

    • In Vitro Cytotoxicity Assays: To evaluate the potency of the ADC on target cell lines.

    • In Vivo Efficacy Studies: To assess the anti-tumor activity in animal models.

References

The Dawn of Induced Proximity: A Technical Guide to Heterobifunctional Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of small molecule drug discovery is undergoing a significant transformation. Moving beyond the traditional occupancy-driven inhibition of protein function, a new class of therapeutics, known as heterobifunctional molecules, is emerging. These molecules operate on the principle of induced proximity, hijacking the cell's own machinery to modulate protein levels and activity in ways previously unattainable. This in-depth technical guide provides a comprehensive overview of the core concepts, mechanisms of action, data-driven insights, and experimental considerations for researchers navigating this exciting frontier.

Core Concepts: The Architecture of Induced Proximity

Heterobifunctional molecules are chimeric compounds composed of three key elements: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an effector protein, and a chemical linker that connects the two. By bringing the POI and the effector into close proximity, these molecules catalyze a biological event, such as protein degradation or post-translational modification.

Proteolysis-Targeting Chimeras (PROTACs): Hijacking the Ubiquitin-Proteasome System

The most advanced and well-characterized class of heterobifunctional molecules are Proteolysis-Targeting Chimeras (PROTACs). PROTACs induce the degradation of target proteins by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound Recruits POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Ubiquitination Poly-ubiquitination POI_bound->Ubiquitination Ubiquitinated E3_Ligase_bound->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

PROTAC Mechanism of Action
Quantitative Analysis of PROTAC Activity

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes the activity of several well-characterized PROTACs.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)VCaP~1>90[1]
ARV-471 Estrogen Receptor (ER)Cereblon (CRBN)MCF7~1>90[4]
MZ1 BRD4von Hippel-Lindau (VHL)HeLa2-20>90[5]
JQ1-based PROTAC BRD4Cereblon (CRBN)293TVariesVaries[6]
Experimental Protocols

PROTAC synthesis is a modular process involving the conjugation of a target protein ligand, a linker, and an E3 ligase ligand. Common synthetic strategies include amide bond formation and click chemistry.

Protocol: Amide Bond Formation

  • Activation: Dissolve the carboxylic acid-containing component (either the warhead or the E3 ligase ligand with a linker attached) in an anhydrous aprotic solvent (e.g., DMF). Add a peptide coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) and stir at room temperature.

  • Coupling: To the activated carboxylic acid, add the amine-containing component.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the crude product by flash column chromatography or preparative HPLC.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

  • Reaction Setup: Dissolve the alkyne- and azide-functionalized components in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Catalyst Addition: Add a source of copper(I), typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Purification: Purify the resulting triazole-linked PROTAC by chromatography.

Western blotting is a fundamental technique to quantify the degradation of a target protein.

Step-by-Step Methodology

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Analysis start Start cell_culture Cell Culture & Plating start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Western Blot Experimental Workflow

Lysosome-Targeting Chimeras (LYTACs): Degrading Extracellular and Membrane Proteins

While PROTACs are highly effective for cytosolic and nuclear proteins, they cannot target extracellular or membrane-bound proteins. To address this limitation, Lysosome-Targeting Chimeras (LYTACs) were developed. LYTACs hijack the endosomal-lysosomal pathway to degrade these traditionally "undruggable" targets.

Mechanism of Action

LYTACs are bifunctional molecules, often antibody-drug conjugates or small molecule conjugates, that bind to both a cell-surface lysosome-targeting receptor and a target membrane or secreted protein. This ternary complex is then internalized via endocytosis. The vesicle traffics to the lysosome, where the acidic environment and hydrolytic enzymes degrade the target protein.

LYTAC_Mechanism cluster_cell_exterior Extracellular Space cluster_cell_membrane Cell Membrane cluster_cell_interior Intracellular Space cluster_internalization Endocytosis LYTAC LYTAC Target_Protein Extracellular/Membrane Target Protein LYTAC->Target_Protein Binds Lysosome_Receptor Lysosome-Targeting Receptor LYTAC->Lysosome_Receptor Binds Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex Lysosome_Receptor->Ternary_Complex Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Degraded Peptides Lysosome->Degradation Degradation Ternary_Complex->Endosome Internalization

LYTAC Mechanism of Action
Quantitative Analysis of LYTAC Activity

Similar to PROTACs, the efficacy of LYTACs is assessed by measuring the reduction in target protein levels.

LYTAC ExampleTarget ProteinLysosome-Targeting LigandCell LineDegradation Efficiency (%)Reference
Ctx-M6Pn EGFRMannose-6-phosphate (M6P)HeLa>70[8]
GalNAc-LYTAC EGFRN-acetylgalactosamine (GalNAc)HepG2Significant[9]
Experimental Protocols

The synthesis of LYTACs often involves the conjugation of a targeting moiety (e.g., an antibody or a small molecule) to a lysosome-targeting ligand (e.g., a glycan).

Protocol: Antibody-Glycan Conjugation

  • Antibody Modification: Modify the antibody with a bifunctional linker containing a reactive handle (e.g., an azide) through amine-reactive chemistry (e.g., NHS ester).

  • Glycan Functionalization: Synthesize or procure the lysosome-targeting glycan with a complementary reactive handle (e.g., an alkyne).

  • Conjugation: Conjugate the modified antibody and the functionalized glycan using a bioorthogonal reaction such as strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Purification: Purify the resulting LYTAC using size-exclusion chromatography or affinity chromatography.

Flow cytometry is a powerful technique to quantify the levels of cell-surface proteins.

Step-by-Step Methodology

  • Cell Treatment: Treat cells with the LYTAC at various concentrations.

  • Staining: Stain the cells with a fluorescently labeled antibody that recognizes an epitope on the target protein different from the one bound by the LYTAC.

  • Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the amount of target protein on the cell surface.

  • Data Interpretation: A decrease in MFI in LYTAC-treated cells compared to control cells indicates protein degradation.

Beyond Degradation: Expanding the Heterobifunctional Toolbox

The induced proximity concept extends beyond protein degradation. A growing number of "Targeting Chimeras" (TACs) are being developed to recruit different effector proteins, enabling a wide range of biological outcomes.

TAC TypeEffector RecruitedMechanism of ActionPotential Application
AUTACs (Autophagy-Targeting Chimeras)Autophagy machinery (e.g., LC3)Induces degradation of proteins and organelles via autophagy.[10][11]Neurodegenerative diseases, removal of protein aggregates.
RIBOTACs (Ribonuclease-Targeting Chimeras)Ribonucleases (e.g., RNase L)Induces the degradation of specific RNA molecules.[12]Targeting non-druggable proteins by degrading their mRNA.
DUBTACs (Deubiquitinase-Targeting Chimeras)Deubiquitinases (DUBs)Removes ubiquitin tags from a target protein, thereby stabilizing it.[3][]Restoring levels of tumor suppressor proteins.
PhoRCs/PhosTACs (Phosphatase-Recruiting Chimeras)Protein PhosphatasesInduces the dephosphorylation of a target protein.[14]Modulating signaling pathways.
ATTECs (Autophagosome-Tethering Compounds)Autophagosome protein LC3Tethers a target protein to the autophagosome for degradation.[10][]Huntington's disease.
AUTAC Signaling Pathway

AUTACs typically contain a target-binding moiety and a tag that induces K63-linked polyubiquitination of the target protein. This specific ubiquitination is recognized by autophagy receptors like p62/SQSTM1, leading to the sequestration of the target into an autophagosome and subsequent lysosomal degradation.[3]

AUTAC_Mechanism cluster_cell Cellular Environment AUTAC AUTAC POI Protein of Interest (POI) AUTAC->POI Binds & Tags K63_Ub K63 Polyubiquitination POI->K63_Ub Induces p62 p62/SQSTM1 (Autophagy Receptor) K63_Ub->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Sequesters into Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degraded Peptides Lysosome->Degradation Degrades

AUTAC Mechanism of Action

Key Experimental Assays for Characterization

A robust characterization of heterobifunctional molecules requires a suite of biophysical and cellular assays to assess their binding, ternary complex formation, and functional consequences.

Biophysical Assays for Ternary Complex Formation

The formation of a stable and productive ternary complex is critical for the activity of most heterobifunctional molecules. Several biophysical techniques can be employed to study the kinetics and thermodynamics of these interactions.

Biolayer Interferometry (BLI)

  • Principle: Measures changes in the interference pattern of white light reflected from the surface of a biosensor as molecules bind and dissociate.

  • Protocol Outline:

    • Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the biosensor surface.

    • Association: Expose the sensor to a solution containing the PROTAC and the target protein to measure the association rate (kon).

    • Dissociation: Transfer the sensor to a buffer-only solution to measure the dissociation rate (koff).

    • Data Analysis: Determine the equilibrium dissociation constant (KD) from the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

  • Principle: Measures the heat change associated with a binding event.

  • Protocol Outline:

    • Sample Preparation: Place one binding partner in the sample cell and the other in the injection syringe.

    • Titration: Inject small aliquots of the syringe solution into the sample cell and measure the heat evolved or absorbed.

    • Data Analysis: Integrate the heat changes to generate a binding isotherm, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be determined.

LC-MS/MS for Pharmacokinetic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the concentration of heterobifunctional molecules in biological matrices, which is essential for pharmacokinetic studies.

Protocol Outline:

  • Sample Preparation: Extract the analyte from the biological matrix (e.g., plasma) using protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Separate the analyte from endogenous components using liquid chromatography.

  • Mass Spectrometric Detection: Ionize the analyte and detect it using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the unknown samples.[16][17]

Conclusion and Future Perspectives

Heterobifunctional molecules represent a paradigm shift in drug discovery, offering the potential to target the "undruggable" proteome and overcome resistance to traditional inhibitors. The continued development of novel effector-recruiting moieties, a deeper understanding of the rules governing ternary complex formation, and advances in analytical techniques will undoubtedly expand the therapeutic applications of this exciting class of molecules. As our ability to rationally design and synthesize these complex molecules improves, we can anticipate a new wave of precision medicines with unprecedented efficacy and selectivity.

References

The Linchpin of Degradation: An In-depth Technical Guide to the Role of Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven pharmacology.[1] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[3][4] This tripartite structure facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent destruction by the proteasome.[3][5]

While the two ligands determine which protein is targeted and which E3 ligase is engaged, the linker is far more than a passive connector. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[1][6] This guide provides a detailed exploration of the multifaceted role of the PROTAC linker, covering its design principles, impact on biological function, and the experimental methodologies crucial for its evaluation.

The PROTAC Mechanism of Action

PROTACs function catalytically by bringing a target protein into close proximity with an E3 ubiquitin ligase.[7] This induced proximity enables the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4] The PROTAC molecule is not degraded in this process and is released to engage another POI, allowing it to act at substoichiometric concentrations.[7][8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Central Role of the Linker in PROTAC Function

The linker is a master regulator of PROTAC activity, profoundly influencing the formation of the ternary complex and the overall physicochemical properties of the molecule.[2][9]

Facilitating Ternary Complex Formation

The primary function of the linker is to bridge the POI- and E3-binding ligands, enabling the formation of a stable and productive ternary complex.[7][10] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the two proteins.[7] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex and, consequently, degradation efficiency.[7] Conversely, a poorly designed linker can introduce steric clashes or unfavorable interactions, leading to negative cooperativity and reduced activity.[7]

Influence on Physicochemical Properties

The linker significantly impacts the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[6][7]

  • Solubility: Incorporating polar functional groups, such as polyethylene (B3416737) glycol (PEG) chains or amides, can improve the aqueous solubility of an otherwise hydrophobic PROTAC.[7][11]

  • Permeability: The linker contributes to the high molecular weight and number of rotatable bonds typical of PROTACs, which can negatively affect cell permeability. However, some flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation to navigate the hydrophobic cell membrane before extending into a more polar conformation in the cytoplasm.[7]

  • Metabolic Stability: The chemical nature of the linker influences its susceptibility to metabolism, which in turn affects the PROTAC's half-life.[]

Key Linker Design Principles

The rational design of PROTACs requires careful consideration of several linker parameters. The traditional "trial and error" approach is gradually being replaced by more structure-based and computational methods to optimize these features.[1][13]

Linker Composition and Classification

PROTAC linkers are generally categorized based on their flexibility.[7]

  • Flexible Linkers: These are the most common type, valued for their synthetic tractability.[7]

    • Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. While easy to synthesize, they are hydrophobic and can decrease solubility.[7][10]

    • Polyethylene Glycol (PEG) Chains: Widely used to enhance solubility and provide polarity. Their flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of productive ternary complex formation.[6][7] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[7]

  • Rigid Linkers: These linkers, often incorporating cyclic structures like benzene (B151609) rings or alkynes, restrict the conformational freedom of the PROTAC.[9][14] This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[14][15]

  • "Smart" or Functional Linkers: This emerging class includes linkers that are, for example, photo-switchable or designed to release a fluorescent probe upon a specific event, aiding in mechanistic studies.[7][9]

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[7][9]

  • A linker that is too short may be unable to span the distance between the two proteins, leading to steric clashes and preventing ternary complex formation.[9][16]

  • A linker that is too long may not effectively bring the proteins into proximity, or it may promote the formation of non-productive binary complexes over the desired ternary complex, leading to a "hook effect".[7][16]

Linker Attachment Points (Exit Vectors)

The points at which the linker connects to the POI and E3 ligase ligands are known as exit vectors.[3][7] The choice of attachment point is crucial and should not disrupt the key binding interactions of either ligand with its respective protein.[7] Ideally, the linker should be attached to a solvent-exposed region of the ligand when it is bound to its target protein, minimizing interference with the primary binding event.[7][17] Different exit vectors can alter the orientation of the recruited E3 ligase relative to the target, profoundly impacting degradation selectivity and efficiency.[17]

Quantitative Analysis of Linker Impact on Degradation

The optimization of linker design is an empirical process, with subtle changes often leading to dramatic differences in degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

TargetE3 LigaseLinker TypeLinker Length (atoms)DC₅₀Dₘₐₓ (%)Reference
TBK1 VHLAlkyl/Ether< 12No Degradation-[6]
TBK1 VHLAlkyl/Ether12-29Submicromolar>90[6]
TBK1 VHLAlkyl/Ether213 nM96[6]
TBK1 VHLAlkyl/Ether29292 nM76[6]
EGFR/HER2 VHL2x PEG~10Dual Degrader-[17]
EGFR VHL3x PEG~13Selective for EGFR-[17]
p38α VHLLinear (Amide)-~7 nM97[17]
p38δ VHLBranched (Ether)-~46 nM99[17]
Table 1: Examples of Linker Modifications Affecting PROTAC Potency and Selectivity.

Experimental Protocols for Linker Evaluation

A suite of biochemical, biophysical, and cellular assays is required to fully characterize a PROTAC and understand the role of its linker.[5]

Cellular Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

This is the most common method to quantify changes in protein levels following PROTAC treatment.[10][18]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.[10]

    • Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[19]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

WB_Workflow cluster_main Western Blot Workflow for PROTAC Evaluation A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H

Figure 2: Experimental workflow for assessing protein degradation via Western Blot.
Ternary Complex Formation Assays

These assays confirm that the PROTAC can simultaneously bind the POI and the E3 ligase. Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like TR-FRET and AlphaLISA.[8][20]

SPR can measure the binding affinities and kinetics of both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[8]

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the kinetics (kₐ, kₔ) and affinity (K₋) of the binary interaction.

    • In a separate experiment, flow the POI over an appropriate sensor chip to confirm there is no non-specific binding.

  • Ternary Complex Formation:

    • Inject a constant, saturating concentration of the POI mixed with a range of PROTAC concentrations over the immobilized E3 ligase.

    • Alternatively, pre-form the POI-PROTAC binary complex in solution and flow it over the E3 ligase chip.

  • Data Analysis: Analyze the resulting sensorgrams to determine the kinetics and affinity of the ternary complex. An increase in binding response or a slower dissociation rate compared to the binary interactions can indicate positive cooperativity and stable ternary complex formation.[8]

Ubiquitination Assays

These assays provide direct evidence that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[21][22]

This method detects the increase in ubiquitinated POI following PROTAC treatment.[21][22]

  • Cell Treatment: Treat cells with the PROTAC of interest, a vehicle control, and a positive control. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.[22]

  • Cell Lysis: Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitin chains on the target protein.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the POI, which has been conjugated to agarose (B213101) or magnetic beads.

    • This will capture the POI and any associated proteins, including its ubiquitinated forms.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads.

    • Analyze the eluates by Western Blot, using a primary antibody that specifically recognizes ubiquitin (e.g., anti-Ub) to visualize the polyubiquitin smear on the POI. A separate blot can be run using the anti-POI antibody to confirm successful immunoprecipitation.[22]

IP_Workflow cluster_main Ubiquitination Assay Workflow (IP-Western) A 1. Treat Cells with PROTAC (+/- Proteasome Inhibitor) B 2. Lyse Cells (with DUB Inhibitors) A->B C 3. Immunoprecipitate POI (using anti-POI antibody) B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Captured Proteins D->E F 6. Western Blot Analysis (Probe with anti-Ubiquitin Ab) E->F G 7. Visualize Poly-Ubiquitin Smear/Ladder F->G

Figure 3: Workflow for assessing target protein ubiquitination.

Conclusion and Future Outlook

The linker is an indispensable and highly tunable component of the PROTAC molecule, playing a pivotal role in dictating its biological activity. Its length, composition, flexibility, and attachment points are all critical parameters that must be meticulously optimized to achieve potent and selective protein degradation.[6][9] While historical linker design has been largely empirical, the growing availability of structural data for ternary complexes and advancements in computational modeling are enabling a more rational, structure-guided approach.[1][13][15] The continued exploration of novel linker chemistries and functional linkers promises to expand the scope and power of targeted protein degradation, paving the way for a new generation of therapeutics against a wide array of previously "undruggable" targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Ald-Ph-amido-PEG3-C-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[1][2] This document provides detailed application notes and protocols for the synthesis of ADCs using the non-cleavable linker, Ald-Ph-amido-PEG3-C-COOH.[2][3]

The this compound linker features a terminal aldehyde group for conjugation to the antibody and a carboxylic acid for attachment of the payload. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[4][5] This linker allows for the formation of a stable covalent bond with the antibody, ensuring minimal premature drug release.[6]

Principle of Conjugation

The synthesis of an ADC using this compound involves a two-step process:

  • Payload-Linker Conjugation: The carboxylic acid moiety of the linker is activated and reacted with a suitable functional group on the cytotoxic payload (e.g., an amine) to form a stable amide bond.

  • Antibody-Linker-Payload Conjugation: The aldehyde group on the linker-payload construct reacts with a specific site on the antibody. This can be achieved through various bioorthogonal ligation chemistries, most notably forming a stable C-C bond via a Pictet-Spengler type reaction with an engineered formylglycine (fGly) residue on the antibody.[7][8][9][10] Alternatively, though less stable, hydrazone or oxime linkages can be formed.[11][12][13][14]

Data Presentation

Table 1: Representative Quantitative Data for an ADC Synthesized with an Aldehyde-Functionalized Linker
ParameterValueMethod of AnalysisReference
Drug-to-Antibody Ratio (DAR)
Average DAR3.8UV-Vis Spectroscopy[][16]
DAR Distribution (DAR0, DAR2, DAR4)5%, 25%, 70%Hydrophobic Interaction Chromatography (HIC)[16][17]
Conjugation Efficiency >95%Reversed-Phase HPLC (RP-HPLC)[17]
In Vitro Cytotoxicity
IC50 (Antigen-Positive Cell Line)0.5 nMCell-Based Cytotoxicity Assay[18][19][20]
IC50 (Antigen-Negative Cell Line)>1 µMCell-Based Cytotoxicity Assay[18][19][20]
Stability
Plasma Stability (7 days)>98% intact ADCLC-MS[21]

Experimental Protocols

Protocol for Payload-Linker Conjugation

This protocol describes the conjugation of a payload containing a primary amine (e.g., Monomethyl Auristatin E - MMAE) to the this compound linker.

Materials:

  • This compound

  • MMAE (or other amine-containing payload)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC system for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS ester.

  • In a separate flask, dissolve MMAE (1 equivalent) in anhydrous DMF.

  • Add the activated linker solution to the MMAE solution and stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting linker-payload conjugate by reverse-phase HPLC.

  • Characterize the purified product by LC-MS and NMR.

Protocol for Site-Specific Antibody Conjugation (Pictet-Spengler Ligation)

This protocol is based on the conjugation to an antibody containing a genetically engineered formylglycine (fGly) residue.[7][22]

Materials:

  • Aldehyde-tagged monoclonal antibody (containing fGly) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Ald-Ph-amido-PEG3-C-Payload conjugate

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4)

  • PD-10 desalting columns

Procedure:

  • Prepare a stock solution of the Ald-Ph-amido-PEG3-C-Payload conjugate in DMSO at a concentration of 10 mM.

  • Dilute the aldehyde-tagged antibody to a final concentration of 5 mg/mL in the reaction buffer.

  • Add the linker-payload stock solution to the antibody solution to achieve a 10-fold molar excess of the linker-payload. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.

  • Remove the excess unconjugated linker-payload by buffer exchange using PD-10 desalting columns equilibrated with PBS, pH 7.4.

  • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

  • Characterize the resulting ADC.

Protocol for ADC Characterization

4.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[][16][17][23][24][25]

UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.[]

  • The DAR is the molar ratio of the payload to the antibody.

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • Use an HPLC system with a HIC column.

  • The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate with ammonium (B1175870) sulfate) and a low salt buffer.

  • Inject the ADC sample and elute with a gradient of decreasing salt concentration.

  • Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.

  • Calculate the average DAR by integrating the peak areas for each species.[17]

4.3.2. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.[18][19][20][26][27]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Remove the old medium from the cells and add the ADC or control solutions.

  • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Synthesis_Workflow cluster_0 Payload-Linker Conjugation cluster_1 Antibody-Drug Conjugation cluster_2 Purification & Characterization Linker This compound ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker DCC, NHS Payload Amine-containing Payload (e.g., MMAE) LinkerPayload Linker-Payload Conjugate Payload->LinkerPayload ActivatedLinker->LinkerPayload ADC_unpurified Unpurified ADC LinkerPayload->ADC_unpurified Pictet-Spengler Ligation Antibody Aldehyde-Tagged Antibody (fGly) Antibody->ADC_unpurified ADC_purified Purified ADC ADC_unpurified->ADC_purified Desalting Column DAR_Analysis DAR Analysis (HIC, LC-MS) ADC_purified->DAR_Analysis Cytotoxicity In Vitro Cytotoxicity Assay ADC_purified->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding ADC_Receptor ADC-Antigen Complex Receptor->ADC_Receptor Endosome Endosome ADC_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Released Released Payload (e.g., MMAE) Lysosome->Payload_Released Antibody Degradation & Payload Release Tubulin Tubulin Payload_Released->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.

References

Protocol for the Conjugation of Ald-Ph-amido-PEG3-C-COOH to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the covalent conjugation of the heterobifunctional linker, Ald-Ph-amido-PEG3-C-COOH, to a monoclonal antibody (mAb). This linker possesses two distinct reactive moieties: a carboxylic acid (-COOH) and an aldehyde (-CHO). This dual functionality allows for a two-step conjugation strategy, providing greater control over the conjugation process and the potential for site-specific modification, leading to a more homogeneous antibody-drug conjugate (ADC).

The carboxylic acid group can be activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester readily reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues on the antibody, to form stable amide bonds.[1][2][3][]

The aldehyde group offers an alternative or sequential conjugation site. It can react with primary amines on the antibody via reductive amination to form a stable secondary amine linkage.[5][6][7] This reaction typically involves the formation of an intermediate Schiff base, which is then reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[5][6]

The polyethylene (B3416737) glycol (PEG) spacer (PEG3) in the linker enhances the solubility and stability of the resulting ADC and can reduce non-specific binding.[8] The phenyl-amido group provides a rigid scaffold that can influence the linker's spatial orientation.

This protocol will detail the materials required, a step-by-step procedure for a two-step conjugation process, and methods for the purification and characterization of the final antibody-linker conjugate.

Experimental Protocols

Materials and Reagents
  • Antibody (mAb): Lyophilized or in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of amine-containing stabilizers like glycine (B1666218) or Tris.

  • This compound linker

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.0

  • Reductive Amination Reagents:

    • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Reagents:

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

    • Hydrophobic Interaction Chromatography (HIC) column

    • Appropriate buffers for chromatography

  • Characterization:

    • UV-Vis Spectrophotometer

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system[8][9][10]

    • HIC-HPLC system[11][12][13]

Step 1: Activation of this compound Carboxylic Acid

This step activates the carboxylic acid group of the linker to form a reactive NHS ester.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the this compound linker in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Immediately before use, prepare 100 mM solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the linker solution with the EDC and NHS solutions. A typical molar ratio is 1:2:4 (Linker:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

experimental_workflow_activation

Caption: Workflow for the activation of the carboxylic acid group of the linker.

Step 2: Conjugation of Activated Linker to the Antibody

This step involves the reaction of the activated NHS ester with the primary amines of the antibody.

  • Antibody Preparation:

    • Dissolve the antibody in Conjugation Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody can be varied to achieve the desired drug-to-antibody ratio (DAR), typically ranging from 5:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add a quenching reagent (e.g., 1 M Tris or hydroxylamine to a final concentration of 50 mM) to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

experimental_workflow_conjugation

Caption: Workflow for the conjugation of the activated linker to the antibody.

Step 3: (Optional) Reductive Amination

If a secondary conjugation is desired through the aldehyde group, this step can be performed.

  • Reaction Setup:

    • To the purified antibody-linker conjugate from the previous step, add a solution of the molecule to be conjugated (containing a primary amine).

    • Adjust the pH of the reaction mixture to approximately 6.0-7.0.

  • Reductive Amination:

    • Add a fresh solution of sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching:

    • Quench the reaction by adding a solution of Tris-HCl to a final concentration of 100 mM.

Step 4: Purification of the Antibody-Linker Conjugate

Purification is crucial to remove unreacted linker, reagents, and any aggregates.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS.

    • Apply the quenched reaction mixture to the column to separate the antibody-linker conjugate from small molecule impurities.

    • Collect the fractions containing the protein, which typically elute in the void volume.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can be used to separate antibody species with different drug-to-antibody ratios (DARs).[11][12][13]

    • The separation is based on the increased hydrophobicity of the antibody as more linker molecules are attached.

    • A salt gradient (e.g., ammonium (B1175870) sulfate) is typically used for elution.[13]

Step 5: Characterization of the Conjugate

Characterization is essential to determine the concentration, DAR, and integrity of the conjugate.

Parameter Method Description
Concentration UV-Vis SpectrophotometryMeasure the absorbance at 280 nm. The concentration can be calculated using the Beer-Lambert law and the known extinction coefficient of the antibody.
Drug-to-Antibody Ratio (DAR) UV-Vis SpectrophotometryBy measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the linker or attached drug, the average DAR can be estimated.
Hydrophobic Interaction Chromatography (HIC)Provides a distribution of species with different DARs, allowing for the calculation of an average DAR.[11][12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS)Provides the most accurate determination of the DAR by measuring the mass of the intact conjugate and its different drug-loaded forms.[8][9][10]
Integrity and Purity SDS-PAGETo assess the integrity of the antibody and confirm the increase in molecular weight upon conjugation.
Size-Exclusion Chromatography (SEC)To determine the presence of aggregates.

Signaling Pathways in ADC Therapy

Antibody-drug conjugates are designed to target specific antigens on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Several signaling pathways are relevant to the efficacy of ADCs. For example, pathways that regulate the expression and internalization of the target antigen can impact ADC uptake. Once the payload is released, it can interfere with critical cellular processes such as DNA replication and cell division.

signaling_pathway

Caption: Generalized signaling pathway for ADC-mediated cell killing.

References

Application Notes and Protocols: Click Chemistry with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] These reactions have found widespread application in bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][] PEGylated linkers, which are polyethylene (B3416737) glycol chains, are often incorporated in these conjugates to enhance their therapeutic properties.[4][] The inclusion of a PEG linker can improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[][6][7][8] This document provides detailed application notes and experimental protocols for utilizing click chemistry with PEGylated linkers in drug development.

Applications in Antibody-Drug Conjugates (ADCs)

Click chemistry, in conjunction with PEGylated linkers, plays a crucial role in the construction of ADCs with well-defined and uniform drug-to-antibody ratios (DAR).[1][2] This controlled conjugation is a significant advancement over traditional methods that often result in heterogeneous mixtures.[1][2] The bioorthogonal nature of click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the specific attachment of payloads to antibodies without affecting the biomolecule's integrity.[][9]

Impact of PEGylated Linkers on ADC Performance

The length and architecture of the PEG linker are critical determinants of an ADC's pharmacokinetic profile and efficacy.

Pharmacokinetics:

The incorporation of PEG linkers generally leads to a decrease in the clearance rate of ADCs, thereby increasing their exposure in the body.[6] Studies have shown that increasing the PEG linker length can significantly improve the pharmacokinetic profile of an ADC.[6] For instance, a study on trastuzumab-DM1 conjugates demonstrated that increasing the PEG size up to eight PEG units (PEG8) resulted in a progressive decrease in clearance, with longer PEG chains having a minimal additional impact.[6] Furthermore, the architecture of the PEG linker is also important. A branched PEG linker was found to be more effective at shielding the hydrophobic payload, leading to slower clearance and a nearly three-fold higher area under the curve (AUC) compared to a linear PEG linker of the same molecular weight, especially at a high DAR of 8.[6]

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats [6]

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance [6]

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

In Vitro Cytotoxicity:

The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and cell line. In some cases, the inclusion of PEG linkers has no significant impact on the potency of the ADC.[6] However, in other studies, particularly with smaller targeting moieties like affibodies, longer PEG chains have been shown to reduce in vitro cytotoxicity.[6][7] For example, a study using affibody-drug conjugates showed that the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[6][7] This highlights the importance of optimizing the linker length for each specific ADC.

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate [6][7]

LinkerFold Reduction in Cytotoxicity
No PEG1
4 kDa PEG4.5
10 kDa PEG22

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-PEGylated Payload Conjugation

This protocol describes the conjugation of an azide-functionalized PEGylated payload to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-payload stock solution in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (1 M in deionized water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • A few minutes before starting the reaction, prepare the copper/ligand complex by incubating CuSO₄ and THPTA ligand at a 1:2 molar ratio.[10]

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified antibody to the reaction buffer.

    • Add the Azido-PEG-payload stock solution to the antibody solution. A 4-50 fold molar excess of the azide-PEG-payload is a common starting point.[10]

    • Add the pre-incubated THPTA/CuSO₄ solution to the reaction mixture. A final copper concentration of 25 equivalents is recommended.[10]

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 40 equivalents is recommended.[10]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes.[10]

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove excess reagents and byproducts.

  • Characterization:

    • Characterize the final ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling with a PEGylated Linker

This protocol outlines the copper-free conjugation of a DBCO-functionalized protein with an azide-containing PEGylated linker.

Materials:

  • DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-linker stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized protein in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[11]

  • Reaction Setup:

    • Add the Azido-PEG-linker stock solution to the protein solution. A 5-20 fold molar excess of the azide (B81097) linker is typically used.[11] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[11]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[11]

  • Purification:

    • Remove the excess, unreacted Azido-PEG-linker by size-exclusion chromatography or dialysis.[11]

  • Characterization:

    • Analyze the reaction product by SDS-PAGE to observe a band shift for the conjugated protein.

    • Confirm the conjugation and determine the molecular weight of the product using mass spectrometry.

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding Antigen Tumor Cell Antigen Antigen->ReceptorBinding Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage/ Antibody Degradation Cytotoxicity Cellular Cytotoxicity PayloadRelease->Cytotoxicity

Caption: General mechanism of ADC internalization and payload release.[12][13][14]

Experimental Workflow: ADC Synthesis via Click Chemistry

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Modification Antibody Modification (e.g., introduction of azide or alkyne) Antibody->Modification ClickReaction Click Chemistry (CuAAC or SPAAC) Modification->ClickReaction LinkerPayload PEGylated Linker- Payload Moiety LinkerPayload->ClickReaction Purification Purification (e.g., SEC) ClickReaction->Purification Characterization Characterization (HIC-HPLC, MS) Purification->Characterization FinalADC Final Antibody-Drug Conjugate Characterization->FinalADC

Caption: Workflow for the synthesis of an ADC using click chemistry.[15]

Logical Relationship: "Catch-and-Release" Drug Delivery System

Catch_and_Release Phase1 Phase 1: Delivery of PEGDA-Azide ROS Stimulus: Reactive Oxygen Species (ROS) Phase1->ROS NetFormation In Situ Formation of PEGDA Capturing Net ROS->NetFormation Crosslinking ClickCapture Click Chemistry: Payload Capture (SPAAC) NetFormation->ClickCapture Phase2 Phase 2: Delivery of DBCO-Payload Phase2->ClickCapture MMP Stimulus: Matrix Metalloproteinases (MMPs) ClickCapture->MMP Release Payload Release MMP->Release Net Degradation

Caption: A two-step "catch-and-release" drug delivery system.[1][16][17]

References

Application Notes and Protocols for Ald-Ph-amido-PEG3-C-COOH in Targeted Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C-COOH is a non-cleavable linker designed for the development of targeted therapeutic agents, most notably antibody-drug conjugates (ADCs).[1][2][3][4] This linker contains a carboxylic acid handle for the covalent attachment of a payload, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phenyl-amido group that provides a stable connection. The aldehyde functionality on the phenyl ring allows for conjugation to primary amines, such as the lysine (B10760008) residues on a monoclonal antibody (mAb).

The incorporation of a PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially leading to improved in vivo efficacy and safety.[5][6][7][8] As a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody backbone within the target cell, a mechanism that can offer increased stability in circulation and a distinct efficacy profile compared to cleavable linkers.[9][10][11]

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of ADCs, complete with detailed protocols and representative data.

Mechanism of Action of an ADC with a Non-Cleavable Linker

An antibody-drug conjugate utilizing a non-cleavable linker like this compound follows a specific mechanism of action to deliver its cytotoxic payload to target cancer cells. The process begins with the ADC circulating in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[12] Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis. The endocytic vesicle then traffics to the lysosome. Inside the lysosome, the acidic environment and potent enzymes lead to the complete degradation of the antibody.[11] This proteolytic degradation releases the payload, which is still attached to the linker and the amino acid residue from the antibody to which it was conjugated. This active metabolite can then exert its cytotoxic effect, leading to cell death. The non-cleavable nature of the linker ensures that the payload is primarily released inside the target cell, minimizing off-target toxicity.[11]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release (Active Metabolite) Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: Mechanism of action of a non-cleavable ADC.

Experimental Protocols

Protocol 1: Conjugation of a Cytotoxic Payload to this compound

This protocol describes the activation of the carboxylic acid group on the linker and its conjugation to an amine-containing payload.

Materials:

  • This compound

  • Cytotoxic payload with a primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the NHS ester by HPLC or TLC.

  • Conjugation to the Payload:

    • In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of TEA or DIPEA to the payload solution.

    • Slowly add the activated linker solution to the payload solution.

    • Stir the reaction overnight at room temperature.

  • Purification:

    • Purify the resulting linker-payload conjugate by preparative HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the linker-payload construct.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload construct with the aldehyde group

  • Sodium cyanoborohydride (NaBH3CN) or a suitable alternative reducing agent

  • PD-10 desalting columns or equivalent for buffer exchange and purification

  • Hydrophobic Interaction Chromatography (HIC) system for DAR determination

  • Size Exclusion Chromatography (SEC) system for aggregation analysis

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange for the mAb into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Conjugation Reaction:

    • Add the linker-payload construct (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.

    • Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture (final concentration of ~20 mM).

    • Incubate the reaction at 37°C for 16-24 hours with gentle mixing.

  • Purification:

    • Remove excess linker-payload and other small molecules by size exclusion chromatography (e.g., PD-10 desalting columns).

    • Further purification can be achieved using preparative HIC or SEC if necessary.

  • Characterization:

    • Determine the average drug-to-antibody ratio (DAR) by HIC-HPLC or mass spectrometry.

    • Assess the level of aggregation by SEC-HPLC.

    • Confirm the integrity of the ADC by SDS-PAGE.

ADC_Synthesis_Workflow Start Start Linker_Activation Linker Activation (EDC/NHS) Start->Linker_Activation Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Payload_Conjugation Payload Conjugation Linker_Activation->Payload_Conjugation Purify_Linker_Payload Purify Linker-Payload (HPLC) Payload_Conjugation->Purify_Linker_Payload ADC_Conjugation ADC Conjugation (Reductive Amination) Purify_Linker_Payload->ADC_Conjugation Antibody_Prep->ADC_Conjugation Purify_ADC Purify ADC (SEC) ADC_Conjugation->Purify_ADC Characterization Characterization (DAR, Purity, Aggregation) Purify_ADC->Characterization End End Characterization->End

Caption: Experimental workflow for ADC synthesis.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency of the synthesized ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody (unconjugated)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC or control solutions.

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Data Presentation

The following tables provide representative data for an ADC synthesized with a non-cleavable PEG linker. The actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: ADC Characterization Summary

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of a Representative ADC

Cell LineAntigen ExpressionIC50 (ng/mL)
Cell Line A+++15.2
Cell Line B+250.7
Cell Line C->10,000
Unconjugated AntibodyN/A>10,000

Table 3: In Vivo Efficacy in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1015
ADC575
ADC1095

Logical Relationships in ADC Design

The design of a successful ADC involves a careful balance of multiple factors. The choice of linker, in particular, has a significant impact on the overall performance of the conjugate.

ADC_Design_Logic cluster_linker Linker Properties cluster_adc ADC Performance Hydrophilicity Hydrophilicity (e.g., PEG) Pharmacokinetics Improved Pharmacokinetics Hydrophilicity->Pharmacokinetics Increases half-life Stability Stability (Non-cleavable) Safety Improved Safety Profile Stability->Safety Reduces off-target toxicity Efficacy Enhanced Efficacy Pharmacokinetics->Efficacy Increases tumor accumulation Safety->Efficacy Wider therapeutic window

Caption: Impact of linker properties on ADC performance.

Conclusion

This compound is a valuable tool for the construction of antibody-drug conjugates. Its non-cleavable nature provides high stability in circulation, while the PEG spacer can improve the pharmacokinetic profile of the resulting ADC. The protocols and representative data provided in these application notes serve as a guide for researchers in the design, synthesis, and evaluation of novel targeted therapies. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are crucial for success.

References

Application Notes and Protocols for Ald-Ph-amido-PEG3-C-COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG3-C-COOH is a non-cleavable linker designed for the development of antibody-drug conjugates (ADCs). This heterobifunctional linker features a carboxylic acid group for conjugation to an amine-containing cytotoxic payload and a benzaldehyde (B42025) group for conjugation to an amine-containing antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. This document provides detailed protocols for the synthesis of an ADC using this linker, as well as methods for its characterization.

Chemical Properties and Structure

PropertyValue
Chemical Name This compound
Molecular Formula C18H25NO7
Molecular Weight 367.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Reactive Groups Carboxylic Acid (-COOH), Benzaldehyde (-CHO)

Experimental Protocols

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of the linker using EDC/NHS chemistry, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Analytical and preparative HPLC system

Protocol:

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Add 1.5 equivalents of NHS to the solution.

    • Add 1.5 equivalents of EDC to the solution. The molar ratio of EDC to NHS can be optimized, with ratios from 1:1 to 2:1 being common.[1]

    • Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon) for 1-4 hours to form the NHS ester. The progress of the reaction can be monitored by TLC or LC-MS.

  • Conjugation to the Payload:

    • In a separate vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of a non-nucleophilic base such as TEA or DIPEA to the payload solution.

    • Slowly add the activated linker solution to the payload solution. A typical molar ratio is 1.2 to 2 equivalents of the activated linker to 1 equivalent of the payload.

    • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification of the Linker-Payload Conjugate:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product is then purified using preparative HPLC with a suitable gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and lyophilize to obtain the purified linker-payload conjugate.

Quantitative Data (Typical Ranges):

ParameterValueReference
Molar Ratio (Linker:EDC:NHS)1 : 1.5 : 1.5[2]
Activation Reaction Time1 - 4 hours
Activation TemperatureRoom Temperature
Molar Ratio (Activated Linker:Payload)1.2 - 2 : 1
Conjugation Reaction Time2 - 24 hours
Conjugation TemperatureRoom Temperature
Expected Yield50 - 80%
Conjugation of the Linker-Payload to an Antibody

This protocol describes the conjugation of the aldehyde-containing linker-payload to the lysine (B10760008) residues of a monoclonal antibody (mAb) via reductive amination.

Materials:

  • Purified Linker-Payload conjugate

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium cyanoborohydride (NaCNBH₃) solution (5M in 1M NaOH, freshly prepared)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • Amicon Ultra centrifugal filter units (or similar)

  • UV-Vis Spectrophotometer

Protocol:

  • Antibody Preparation:

    • If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column or centrifugal filtration.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

  • Reductive Amination:

    • Add the linker-payload conjugate to the antibody solution. A molar excess of 5-20 fold of the linker-payload to the antibody is typically used to achieve a desired Drug-to-Antibody Ratio (DAR).

    • Gently mix the solution and incubate at room temperature for 30 minutes.

    • Add sodium cyanoborohydride to a final concentration of 50-100 mM.[3]

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. Alternatively, the reaction can be performed at 4°C overnight.[3][4]

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the excess, unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS.

    • Alternatively, purify the ADC using centrifugal filtration, washing with PBS multiple times.

    • Concentrate the final ADC product to the desired concentration.

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Quantitative Data (Typical Ranges):

ParameterValueReference
Molar Ratio (Linker-Payload:Antibody)5 - 20 : 1
Sodium Cyanoborohydride Concentration50 - 100 mM[3]
Reaction Temperature37°C or 4°C[3][4]
Reaction Time2 - 4 hours or overnight[3][4]
Expected DAR2 - 8

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Protocol:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100 [5][][7]

Quantitative Data (Example Calculation):

DAR SpeciesPeak Area (%)Calculation
DAR01010 * 0 = 0
DAR23030 * 2 = 60
DAR44040 * 4 = 160
DAR61515 * 6 = 90
DAR855 * 8 = 40
Total 100 Σ = 350
Average DAR 350 / 100 = 3.5
Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the detection and quantification of high molecular weight species (aggregates).

Materials:

  • Purified ADC

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

Protocol:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • HPLC Method:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Run the analysis under isocratic conditions for a sufficient time to elute all species.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and other high molecular weight aggregates.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

Quantitative Data (Example):

SpeciesRetention Time (min)Peak AreaPercentage (%)
Aggregate8.550,0005
Monomer12.2950,00095
Total 1,000,000 100

Signaling Pathways and Mechanism of Action

ADCs developed with this compound exert their cytotoxic effect by delivering a payload to a target cell. The mechanism involves several key steps.

ADC Internalization and Payload Release

ADC_Internalization ADC ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Complex ADC-Antigen Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: General workflow of ADC internalization and payload-induced apoptosis.

Once administered, the ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen.[8] The antibody component of the ADC binds specifically to the antigen, leading to the formation of an ADC-antigen complex.[9][10] This complex is then internalized by the cell, typically through receptor-mediated endocytosis, into an endosome.[10] The endosome traffics to and fuses with a lysosome, where the acidic environment and lysosomal enzymes can act on the ADC. Although this compound is a non-cleavable linker, the antibody itself is degraded within the lysosome, leading to the release of the payload-linker-amino acid complex into the cytoplasm.[11] The released payload can then interact with its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately apoptosis.[11]

Example Signaling Pathways Targeted by ADCs

ADCs targeting HER2 (Human Epidermal Growth Factor Receptor 2) are used in the treatment of certain types of breast and gastric cancers.

HER2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding & Internalization PI3K PI3K RAS RAS AKT AKT PI3K->AKT Inhibition of Apoptosis mTOR mTOR AKT->mTOR Inhibition of Apoptosis Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Apoptosis RAF RAF RAS->RAF Inhibition of Apoptosis MEK MEK RAF->MEK Inhibition of Apoptosis ERK ERK MEK->ERK Inhibition of Apoptosis ERK->Apoptosis Inhibition of Apoptosis Payload Released Payload DNA_Damage DNA Damage Payload->DNA_Damage Induction of Apoptosis DNA_Damage->Apoptosis Induction of Apoptosis TROP2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling TROP2_ADC TROP2-Targeted ADC TROP2 TROP2 TROP2_ADC->TROP2 Binding & Internalization ERK ERK Pathway TROP2->ERK Ca_Signal Calcium Signaling TROP2->Ca_Signal Proliferation Cell Proliferation & Survival ERK->Proliferation Ca_Signal->Proliferation Payload Released Payload Cell_Cycle_Arrest Cell Cycle Arrest Payload->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Ald-Ph-amido-PEG3-C-COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Ald-Ph-amido-PEG3-C-COOH, a heterobifunctional, non-cleavable linker commonly employed in the development of antibody-drug conjugates (ADCs) and other bioconjugates. This linker features a terminal aldehyde group and a carboxylic acid group, allowing for the sequential or orthogonal conjugation of two different molecules.

Overview of this compound

This compound is a versatile tool in bioconjugation, offering the ability to connect a biomolecule, such as an antibody, to a payload, like a cytotoxic drug. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The two reactive termini, an aldehyde and a carboxylic acid, provide flexibility in conjugation strategies.

Chemical Structure:

Reaction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be activated to react with primary amines, forming a stable amide bond. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Reaction Conditions and Stoichiometry for Carboxylic Acid Activation
ParameterRecommended ConditionNotes
Activation Reagents EDC and NHS (or Sulfo-NHS)EDC activates the carboxyl group, and NHS stabilizes the active intermediate.
Stoichiometry (Linker:EDC:NHS) 1 : 1.5 : 3 to 1 : 2 : 5A molar excess of EDC and NHS ensures efficient activation.
Activation pH 4.5 - 7.2MES buffer is a suitable choice for the activation step.
Coupling pH 7.0 - 8.5Phosphate-buffered saline (PBS) or borate (B1201080) buffer is recommended for the reaction with the amine.
Solvent Anhydrous DMSO or DMFFor dissolving the linker and reagents before adding to the aqueous reaction mixture.
Reaction Time (Activation) 15 - 30 minutesAt room temperature.
Reaction Time (Coupling) 2 hours to overnightAt room temperature or 4°C.
Quenching Reagent 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5To deactivate any unreacted NHS-activated linker.
Experimental Protocol: EDC/NHS Coupling of an Amine-Containing Molecule

This protocol describes the conjugation of an amine-containing molecule (e.g., a drug payload with a primary amine) to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare a stock solution of the amine-containing molecule in an appropriate solvent (e.g., DMSO or Coupling Buffer).

    • Freshly prepare stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.

  • Activation of the Carboxylic Acid:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add the EDC stock solution (1.5-2 molar equivalents) to the linker solution.

    • Immediately add the NHS stock solution (3-5 molar equivalents) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Add the amine-containing molecule (1-1.5 molar equivalents to the linker) to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

Reaction of the Aldehyde Moiety

The aldehyde group of this compound can react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. Oxime linkages are generally more stable than hydrazone linkages.

Reaction Conditions and Stoichiometry for Aldehyde Conjugation
ParameterReaction with AminooxyReaction with HydrazideNotes
pH 6.5 - 7.54.0 - 6.0The optimal pH is crucial for efficient reaction.
Catalyst Aniline (B41778) (optional, but recommended)Aniline (optional)Aniline can significantly accelerate the reaction rate.[1]
Stoichiometry (Linker:Nucleophile) 1 : 10 to 1 : 501 : 10 to 1 : 20A significant molar excess of the aminooxy or hydrazide compound is often used.
Solvent Aqueous buffer (e.g., PBS)Aqueous buffer (e.g., Sodium Acetate)The reaction is typically performed in an aqueous environment.
Reaction Time 2 hours to overnight2 hours to overnightAt room temperature.
Experimental Protocol: Conjugation to an Aminooxy-Functionalized Molecule

This protocol outlines the conjugation of an aminooxy-functionalized molecule (e.g., a modified antibody or payload) to the aldehyde terminus of the linker-payload conjugate prepared in the previous step.

Materials:

  • Aldehyde-functionalized linker-payload conjugate

  • Aminooxy-functionalized molecule

  • Reaction Buffer: 1X PBS, pH 7.2

  • Aniline (optional catalyst)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-functionalized linker-payload conjugate in Reaction Buffer.

    • Dissolve the aminooxy-functionalized molecule in Reaction Buffer. A 10-50 fold molar excess is recommended.

  • Conjugation Reaction:

    • Add the solution of the aminooxy-functionalized molecule to the solution of the aldehyde-functionalized linker-payload.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle mixing, protected from light if using fluorescent molecules.

  • Purification:

    • Purify the final conjugate using a desalting column, size-exclusion chromatography, or other appropriate purification method to remove unreacted molecules and byproducts.

Visualizing the Workflow and Reactions

G LinkerPayload LinkerPayload LinkerPayload_c LinkerPayload_c

G

Quantitative Analysis

The efficiency of the conjugation reactions is typically assessed by determining the drug-to-antibody ratio (DAR). This can be measured using various analytical techniques.

Analytical MethodPrincipleApplication
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated payload.Provides a distribution of species with different DARs.
UV-Vis Spectroscopy Quantifies the concentration of the antibody and the payload based on their distinct absorbance spectra.Allows for the calculation of the average DAR.
Mass Spectrometry (MS) Measures the mass of the intact or fragmented ADC to determine the number of conjugated payloads.Provides a precise determination of the DAR and can identify conjugation sites.

In typical ADC development, a DAR of 2 to 4 is often targeted to balance efficacy and potential toxicity.[2] The reaction conditions and stoichiometry provided in these notes should be optimized to achieve the desired DAR for a specific antibody-payload combination.

Conclusion

This compound is a valuable heterobifunctional linker for the construction of complex bioconjugates. The distinct reactivity of its terminal aldehyde and carboxylic acid groups allows for controlled, sequential conjugation strategies. The protocols and reaction conditions provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this linker in their applications. Optimization of the described parameters will be essential to achieve the desired product with high yield and purity.

References

Amine-Reactive Crosslinkers: A Detailed Guide to Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Amine-reactive crosslinkers are indispensable tools in modern biological research and drug development, enabling the covalent linkage of molecules for a vast array of applications.[1] These reagents form stable bonds with primary amines (-NH2), which are abundantly found on the surface of proteins at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] This guide provides a comprehensive overview of amine-reactive crosslinkers, their chemical principles, and detailed protocols for their application in protein modification.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the chemical process of joining two or more molecules, at least one of which is a biomolecule, to create a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with these primary amines.[1] The underlying principle of this reaction is an electrophilic-nucleophilic interaction, where the amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1] This strategy is widely employed for various applications, including:

  • Protein-Protein Interaction Studies: To identify and characterize interacting proteins.[1]

  • Antibody-Drug Conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[1][]

  • Immobilization of Biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.[1]

  • Labeling: To attach fluorescent dyes or biotin (B1667282) for the detection and tracking of biomolecules.[1]

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on their reactive groups, the nature of their spacer arms, and their functionality.[1] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[1]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1][3] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1] To minimize this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1]

Imidoesters

Imidoesters react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds.[1][3] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[1][4] However, the resulting amidine bond is reversible at high pH.[1]

Classification of Crosslinkers

Beyond the reactive group, crosslinkers are also classified by the nature of their spacer arm and overall structure.

Homobifunctional vs. Heterobifunctional Crosslinkers
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are suitable for one-step crosslinking of molecules with the same functional group.[1][5] They are often used to study protein-protein interactions and to create protein polymers.[1]

  • Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential conjugation and minimizing the formation of unwanted polymers.[1][6] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[1][6]

Cleavable vs. Non-Cleavable Spacer Arms
  • Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules and are ideal for applications where the integrity of the conjugate is paramount.[1][7]

  • Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable).[1][7] This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within the target cell.[1][8]

Membrane Permeability

The ability of a crosslinker to cross the cell membrane is another critical factor in experimental design.

  • Membrane Permeable Crosslinkers: These are typically more hydrophobic and can pass through the cell membrane to crosslink intracellular proteins.[9][10] Non-sulfonated NHS esters are generally membrane-permeable.[3]

  • Membrane Impermeable Crosslinkers: These are generally more hydrophilic and are restricted to crosslinking proteins on the cell surface.[9][11] The addition of a sulfonate group (Sulfo-NHS) increases water solubility and renders the crosslinker membrane-impermeable.[4]

Quantitative Data for Common Amine-Reactive Crosslinkers

The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability.[1] The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCell Membrane PermeableCleavableReactive Groups
Bis(sulfosuccinimidyl) suberateBS3572.4311.4YesNoNoSulfo-NHS ester
Disuccinimidyl suberateDSS368.3511.4NoYesNoNHS ester
Disuccinimidyl glutarateDSG326.267.7NoYesNoNHS ester
Dithiobis(succinimidyl propionate)DSP404.4212.0NoYesYes (Disulfide)NHS ester
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0YesNoYes (Disulfide)Sulfo-NHS ester
Dimethyl adipimidateDMA245.158.6YesYesNoImidoester
Dimethyl pimelimidateDMP259.179.2YesYesNoImidoester
Dimethyl suberimidateDMS273.2011.0YesYesNoImidoester
Dithiobis(succinimidyl propionate)DTBP309.2811.9YesYesYes (Disulfide)Imidoester

Data sourced from multiple references.[1][12]

Table 2: Heterobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCell Membrane PermeableCleavableReactive Group 1Reactive Group 2
N-Succinimidyl 3-(2-pyridyldithio)propionateSPDP312.366.8NoYesYes (Disulfide)NHS esterPyridyldithiol
Sulfosuccinimidyl 3-(2-pyridyldithio)propionateSulfo-SPDP516.456.8YesNoYes (Disulfide)Sulfo-NHS esterPyridyldithiol
Succinimidyl acetylthioacetateSATA231.232.8NoYesYes (Thioester)NHS esterThiol
N-succinimidyl-S-acetylthiopropionateSATP245.254.1NoYesYes (Thioester)NHS esterThiol
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NoYesNoNHS esterMaleimide
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3YesNoNoSulfo-NHS esterMaleimide

Data sourced from multiple references.[13]

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protocol 1: Protein-Protein Interaction Study using a Homobifunctional NHS Ester Crosslinker

This protocol is suitable for identifying protein-protein interactions.[1]

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[1]

  • Homobifunctional NHS ester crosslinker (e.g., DSS or BS3).

  • Anhydrous DMSO or DMF.[14]

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[14]

  • SDS-PAGE reagents.

  • Western blotting or mass spectrometry equipment.

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[14]

  • Crosslinker Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[14]

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the crosslinker to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[15]

  • Analysis: Analyze the crosslinked products by SDS-PAGE to visualize higher molecular weight bands corresponding to crosslinked complexes.[16] Further analysis can be performed by Western blotting or mass spectrometry to identify the interacting partners.[16]

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Formation using a Heterobifunctional Crosslinker

This protocol describes the conjugation of a drug to an antibody using a heterobifunctional crosslinker with an NHS ester and a maleimide group (e.g., SMCC).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • Heterobifunctional crosslinker (e.g., SMCC).

  • Anhydrous DMSO or DMF.

  • Drug molecule with a free sulfhydryl group.

  • Reducing agent (e.g., DTT) if the drug's sulfhydryl is in a disulfide bond.

  • Purification column (e.g., gel filtration).

Procedure:

Step 1: Antibody Activation with the Crosslinker

  • Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • Crosslinker Addition: Add a 10- to 20-fold molar excess of the SMCC crosslinker (dissolved in DMSO or DMF) to the antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess crosslinker using a desalting or gel filtration column, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 7.2).

Step 2: Conjugation of the Activated Antibody with the Drug

  • Drug Preparation: Prepare the sulfhydryl-containing drug. If necessary, reduce any disulfide bonds using a mild reducing agent and subsequently remove the reducing agent.

  • Conjugation Reaction: Add a 2- to 5-fold molar excess of the prepared drug to the activated antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting ADC from unconjugated drug and antibody using a suitable chromatography method (e.g., size exclusion or hydrophobic interaction chromatography).

Visualizations

Experimental Workflow for Protein-Protein Interaction Study

G Workflow for Protein-Protein Interaction Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein Sample (1-10 mg/mL in amine-free buffer) crosslinking Add Crosslinker to Protein (20-50x molar excess) protein_prep->crosslinking crosslinker_prep Prepare Crosslinker Solution (Freshly in anhydrous DMSO/DMF) crosslinker_prep->crosslinking incubation Incubate (30-60 min at RT or 2-4h at 4°C) crosslinking->incubation quenching Quench Reaction (Add Tris or Glycine) incubation->quenching sds_page SDS-PAGE Analysis quenching->sds_page downstream Downstream Analysis (Western Blot / Mass Spectrometry) sds_page->downstream

Caption: A typical workflow for identifying protein-protein interactions using a homobifunctional crosslinker.

Signaling Pathway Example: Capturing Protein Interactions in the TNF Signaling Pathway

Crosslinkers can be used to stabilize transient interactions within signaling pathways for subsequent analysis. For example, in the Tumor Necrosis Factor (TNF) signaling pathway, crosslinkers can be used to capture the interaction of TNF receptor (TNFR) with its downstream signaling partners.

G TNF Signaling Pathway Interaction Capture cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_crosslinking Crosslinking Application TNF TNFα TNFR TNFR TNF->TNFR Binding TRADD TRADD TNFR->TRADD Recruitment crosslinked_complex Covalently Linked TNFR-TRADD-TRAF2-RIPK1 Complex TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Apoptosis Apoptosis TRADD->Apoptosis Alternative Pathway IKK_complex IKK Complex TRAF2->IKK_complex Activation RIPK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation Inflammation Inflammation NFkB->Inflammation Transcription crosslinker_add Add Membrane-Permeable Crosslinker (e.g., DSS) crosslinker_add->TNFR crosslinker_add->TRADD crosslinker_add->TRAF2 crosslinker_add->RIPK1 analysis Immunoprecipitation & Mass Spectrometry crosslinked_complex->analysis

Caption: Using a crosslinker to stabilize the TNFR signaling complex for identification of interaction partners.

References

Application Notes: Bioconjugation Techniques for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PEGylation

Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in pharmaceutical and biotechnological applications.[1][2][3] The process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, or nanoparticles is known as PEGylation.[1][4] This bioconjugation technique is a cornerstone in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5][6]

The primary benefits of PEGylation include:

  • Prolonged Half-Life: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance rate and extends its circulation time in the bloodstream.[4][5] For instance, PEGylated interferon-α exhibits a 5-10 fold longer half-life than its non-PEGylated form.[5]

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on a therapeutic molecule, minimizing the risk of an immune response.[5][7] This is particularly crucial for biologic drugs like L-asparaginase, where PEGylation reduces hypersensitivity reactions.[5]

  • Improved Stability and Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and protects them from enzymatic degradation.[5][8]

  • Enhanced Drug Delivery: In oncology, PEGylated drugs can take advantage of the Enhanced Permeability and Retention (EPR) effect for selective accumulation in tumor tissues.[5]

The properties of a PEGylated conjugate can be fine-tuned by adjusting the length and structure (e.g., linear vs. branched) of the PEG linker.[9] Longer PEG chains generally lead to a more significant increase in the hydrodynamic radius, but this can sometimes negatively impact the biological activity of the conjugated molecule due to steric hindrance.[9]

Common Bioconjugation Chemistries for PEG Linkers

The selection of a PEGylation strategy is dependent on the available functional groups on the target biomolecule.[9] The most common targets on proteins are the primary amines of lysine (B10760008) residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues.[9][10]

Amine-Reactive PEGylation: NHS Ester Chemistry

N-Hydroxysuccinimide (NHS) ester chemistry is one of the most widely used methods for PEGylation, targeting the abundant primary amines found in lysine residues and the N-terminus of proteins.[9][10] PEG-NHS esters react with these amino groups to form stable amide bonds.[9][11]

  • Mechanism: The reaction involves the nucleophilic attack of the primary amine on the NHS ester, leading to the formation of an amide bond and the release of NHS.[12] This reaction is typically carried out at a pH between 7 and 9.[9][13]

  • Advantages: This method is robust and straightforward due to the high abundance of lysine residues on the surface of most proteins.[9][10]

  • Considerations: Since most proteins have multiple lysine residues, this method can result in a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations.[14] However, techniques using branched PEGs can offer increased selectivity for more sterically available amines.

Thiol-Reactive PEGylation: Maleimide (B117702) Chemistry

Maleimide chemistry offers a more site-specific approach to PEGylation by targeting the sulfhydryl groups of cysteine residues.[9] Since cysteine residues are generally less abundant than lysine residues on protein surfaces, this method allows for more controlled and homogenous conjugation.[9]

  • Mechanism: PEG-maleimide derivatives react with the sulfhydryl group of a cysteine residue via a Michael addition reaction.[9] This reaction forms a stable thioether bond and is highly specific for thiols within a pH range of 6.5 to 7.5.[15][16]

  • Advantages: High selectivity for thiol groups, leading to more homogenous conjugates.[9][16]

  • Considerations: If the target protein does not have a free cysteine, one may need to be introduced through genetic engineering or by reducing existing disulfide bonds.[9] The maleimide group can undergo hydrolysis at alkaline pH, so careful control of the reaction pH is crucial.[16]

Bioorthogonal PEGylation: Click Chemistry

Click chemistry encompasses a set of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[17][18] These reactions often involve the use of bioorthogonal functional groups that do not react with native biological functionalities.

  • Mechanism: A common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a PEG-azide reacts with an alkyne-modified biomolecule to form a stable triazole linkage.[19][20] Copper-free versions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also available for live-cell applications.[18]

  • Advantages: High specificity and reaction rate, simple reaction conditions, and the ability to perform the reaction in aqueous buffers.[18]

  • Considerations: This method requires the introduction of non-native azide (B81097) or alkyne functional groups onto the biomolecule, which may involve additional modification steps.[17]

Quantitative Data on PEGylation Reactions

The efficiency and outcome of a PEGylation reaction are influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the PEG linker to the biomolecule. The tables below summarize typical conditions for the most common PEGylation chemistries.

Table 1: Reaction Conditions for Amine-Reactive PEGylation (NHS Ester)

ParameterRecommended RangeNotes
pH 7.0 - 9.0[9][13]Reaction efficiency increases with higher pH, but so does the rate of NHS-ester hydrolysis. A pH of 7.0-7.5 is often a good compromise.[12]
Temperature 4°C to Room Temperature (20-25°C)[11]Lower temperatures can be used to slow down the reaction and minimize protein degradation.
Reaction Time 30 minutes - 3 hours[11][21]The optimal time depends on the reactivity of the protein and the desired degree of PEGylation.
Molar Excess of PEG-NHS 10 to 20-fold[21]A molar excess is typically used to drive the reaction to completion. Dilute protein solutions may require a higher excess.[21]
Buffer Considerations Amine-free buffers (e.g., PBS)[11][21]Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for the NHS ester.[11]

Table 2: Reaction Conditions for Thiol-Reactive PEGylation (Maleimide)

ParameterRecommended RangeNotes
pH 6.5 - 7.5[9][16]This pH range provides optimal reactivity and selectivity for thiols. Above pH 7.5, reaction with amines becomes more likely.[16]
Temperature 4°C to Room Temperature (20-25°C)[15][16]Reactions are often performed at room temperature for faster kinetics or at 4°C overnight for sensitive proteins.[16]
Reaction Time 2 - 4 hours at RT; Overnight at 4°C[15][22]The reaction progress should be monitored to determine the optimal time.
Molar Excess of PEG-Maleimide 10 to 20-fold[15][22]A molar excess ensures efficient conjugation to the available thiol groups.[15]
Buffer Considerations Thiol-free buffers (e.g., PBS)[15][22]Buffers should not contain reducing agents that would compete with the protein's thiol groups.

Experimental Protocols

Protocol 1: General Protein PEGylation with NHS Ester

This protocol describes a general method for labeling a protein with a PEG-NHS ester.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester reagent

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)[21]

  • Anhydrous DMSO or DMF[11][21]

  • Desalting column or dialysis cassette for purification[11][21]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[21]

  • PEG-NHS Ester Solution Preparation: Allow the PEG-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[11][21] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[11]

  • Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring.[21] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[13][21]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][21] The optimal time may vary depending on the protein.

  • Purification: Remove the unreacted PEG-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.[11][21]

  • Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and other analytical techniques like HPLC or mass spectrometry to determine the degree of PEGylation.

Protocol 2: Site-Specific Protein PEGylation with Maleimide

This protocol provides a general procedure for labeling a protein containing a free cysteine residue with a PEG-Maleimide.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[9]

  • Reaction vessels

  • Desalting column or dialysis cassette for purification[15][22]

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[9] If necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP, and ensure the reducing agent is completely removed before adding the PEG-Maleimide.[9]

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the reaction buffer.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[15][22]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[15][22]

  • Purification: Purify the final conjugate from unreacted PEG-Maleimide and protein using size exclusion chromatography or dialysis.[15][22]

  • Characterization: Confirm the conjugation and determine the efficiency using techniques such as SDS-PAGE, HPLC, and Ellman's assay to quantify the remaining free thiols.[16]

Protocol 3: PEGylation via Click Chemistry (Conceptual Outline)

This protocol outlines the general steps for a two-step click chemistry PEGylation.

Materials:

  • Protein of interest

  • Alkyne- or azide-containing modification reagent (e.g., an NHS ester or maleimide derivative)

  • PEG-azide or PEG-alkyne

  • Copper (II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) for CuAAC, or a copper-free click chemistry reagent (e.g., DBCO-PEG).

  • Appropriate buffers

Procedure:

  • Biomolecule Modification: First, introduce the alkyne or azide functionality onto the target protein using a suitable crosslinker (e.g., an NHS ester or maleimide linker containing the click handle). Purify the modified protein to remove excess reagents.

  • Click Reaction:

    • For CuAAC: In a suitable buffer, add the PEG-azide (or alkyne) to the alkyne- (or azide-) modified protein. Initiate the reaction by adding copper (II) sulfate and a reducing agent.

    • For Copper-Free Click Chemistry: Simply mix the modified protein with the corresponding reactive PEG linker (e.g., DBCO-PEG with an azide-modified protein).

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours).

  • Purification: Purify the PEGylated conjugate to remove unreacted PEG and any catalysts.

  • Characterization: Analyze the final product using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Visualizations

G General Experimental Workflow for Protein PEGylation A Protein Preparation (Buffer Exchange, Concentration Adjustment) C Conjugation Reaction (Mix Protein and PEG Reagent) A->C B PEG Reagent Preparation (Dissolve in Anhydrous Solvent) B->C D Incubation (Controlled Temperature and Time) C->D E Purification (Size Exclusion Chromatography or Dialysis) D->E F Characterization (SDS-PAGE, HPLC, Mass Spectrometry) E->F

Caption: General workflow for protein and peptide PEGylation.

G Amine-Reactive PEGylation with NHS Ester cluster_0 Reaction cluster_1 Conditions PEG-NHS PEG-Protein PEG-NH-CO-Protein PEG-NHS->PEG-Protein + Protein-NH2 Protein-NH₂ Protein-NH2->PEG-Protein + NHS NHS PEG-Protein->NHS + pH pH 7-9 Temp 4-25°C Bond Stable Amide Bond

Caption: Reaction scheme for amine-specific PEGylation using an NHS-ester.

G Thiol-Reactive PEGylation with Maleimide cluster_0 Reaction cluster_1 Conditions PEG-Maleimide PEG-S-Protein PEG-S-Protein PEG-Maleimide->PEG-S-Protein + Protein-SH Protein-SH Protein-SH->PEG-S-Protein + pH pH 6.5-7.5 Temp 4-25°C Bond Stable Thioether Bond G Decision Tree for Choosing a PEGylation Strategy A Start: Need to PEGylate a protein B Are specific sites available or engineered (e.g., Cys)? A->B E Use Thiol-Reactive Chemistry (e.g., PEG-Maleimide) B->E Yes G Is site-specificity critical and native groups are not suitable? B->G No C Yes D No F Use Amine-Reactive Chemistry (e.g., PEG-NHS) G->F No J Use Click Chemistry (Requires prior modification) G->J Yes H Yes I No

References

Troubleshooting & Optimization

Technical Support Center: Ald-Ph-amido-PEG3-C-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG3-C-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation strategies using this versatile linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, non-cleavable linker commonly used in the development of antibody-drug conjugates (ADCs).[1][2][3][4] It features two reactive functional groups:

  • An aldehyde (Ald) group for conjugation to amine-containing molecules (e.g., proteins, antibodies) via reductive amination.

  • A carboxylic acid (COOH) group that can be activated (e.g., as an NHS-ester) to react with primary amines.

The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility.

Q2: What are the main conjugation strategies for this linker?

There are two primary strategies for using this compound, depending on the desired order of conjugation:

  • Reductive Amination First: The aldehyde group is reacted with an amine on the target molecule (e.g., a lysine (B10760008) residue on an antibody). The carboxylic acid is then activated to conjugate a second molecule.

  • Carboxylic Acid Activation First: The carboxylic acid is activated (commonly as an N-hydroxysuccinimide or NHS-ester) to react with an amine-containing molecule.[5][6][7][8] The aldehyde is then used for a subsequent conjugation reaction.

Troubleshooting Guides

Low Conjugation Yield in Reductive Amination

Problem: I am observing a low yield of my desired conjugate when using the aldehyde functionality of the linker.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH The formation of the intermediate Schiff base is pH-dependent. The optimal pH is typically between 7 and 10.[9] At low pH, the amine nucleophile is protonated and non-reactive, while at very high pH, the Schiff base formation can be less efficient.[10] Test a range of pH values to find the optimum for your specific system.
Inefficient Reducing Agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is commonly used as it selectively reduces the imine bond over the aldehyde.[9][11] Sodium triacetoxyborohydride (B8407120) is another option, while sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde, lowering the yield.[11][12]
Hydrolysis of Schiff Base The Schiff base intermediate is susceptible to hydrolysis, which is a reversible reaction.[10][13] Ensure the reducing agent is added promptly after the initial incubation of the aldehyde and amine.
Steric Hindrance The accessibility of the amine on the target biomolecule can affect conjugation efficiency. Consider altering the linker length or the conjugation site if possible.
Incorrect Molar Ratio An excess of the linker is typically used to drive the reaction to completion. Experiment with different molar ratios of the linker to your target molecule.
Experimental Protocol: Reductive Amination of a Protein

This protocol provides a general guideline for conjugating this compound to a protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a pH between 7.0 and 8.5 (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl).

    • Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[7][8]

  • Linker Preparation:

    • Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved linker to the protein solution at a desired molar excess (e.g., 10-20 fold).

    • Incubate the mixture for 30-60 minutes at room temperature to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer.

    • Add the reducing agent to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.[][15]

DOT Diagram: Reductive Amination Workflow

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.0-8.5) Mix Mix Protein and Linker Protein_Prep->Mix Linker_Prep Dissolve Linker in DMSO/DMF Linker_Prep->Mix Incubate Incubate (30-60 min) Schiff Base Formation Mix->Incubate Molar Excess of Linker Reduce Add NaBH3CN (2-4 hours) Incubate->Reduce Purify Purify Conjugate (SEC or Dialysis) Reduce->Purify Final_Product Final Conjugate Purify->Final_Product NHS_Ester_Pathway cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification_qs Quenching & Purification Linker This compound Activated_Linker Activated NHS-Ester Linker Linker->Activated_Linker Reagents NHS + EDC/DCC (Anhydrous Solvent) Reagents->Activated_Linker Conjugation Incubate (1-2 hours) Activated_Linker->Conjugation Target_Amine Amine-Containing Molecule (pH 7-9 Buffer) Target_Amine->Conjugation Quench Quench with Tris Buffer Conjugation->Quench Purify_Conj Purify Conjugate Quench->Purify_Conj Final_Product_Conj Final Conjugate Purify_Conj->Final_Product_Conj

References

Technical Support Center: ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of ADCs with PEG linkers, offering potential causes and solutions in a question-and-answer format.

Question: My ADC is showing significant aggregation after conjugation. What are the possible causes and how can I resolve this?

Answer:

ADC aggregation is a common issue, particularly when dealing with hydrophobic payloads.[1][2] The conjugation of these payloads to the antibody can expose hydrophobic patches, leading to the clustering of ADC molecules.[2] PEG linkers are incorporated to mitigate this by increasing the hydrophilicity of the conjugate.[3][4][5] If aggregation is still observed, consider the following:

  • Inadequate PEG Linker Length: The length of the PEG chain may be insufficient to shield the hydrophobic drug. Longer PEG chains create a more effective hydration shell around the payload, reducing non-specific interactions and aggregation.[6][7]

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][8] Optimizing the conjugation reaction to achieve a lower, more controlled DAR (typically 2-4) can often resolve aggregation issues.[5]

  • Reaction Conditions: The solvents and buffers used during conjugation can influence ADC stability. Organic solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure, leading to aggregation.[1] It is crucial to minimize the final concentration of organic solvents (e.g., not exceeding 10% v/v DMSO) to maintain antibody integrity.[9] Additionally, ensure the pH of the buffer is not at the isoelectric point of the antibody, as this is the point of least aqueous solubility.[2]

  • Linker Chemistry: The choice of conjugation chemistry and the stability of the linker itself can play a role. Ensure that the linker is stable under the reaction conditions and that the conjugation strategy is not leading to unintended cross-linking.

Troubleshooting Steps:

  • Characterize the Aggregate: Use techniques like Size Exclusion Chromatography (SEC) to quantify the extent of aggregation.

  • Optimize PEG Linker Length: If possible, experiment with longer PEG linkers (e.g., PEG8, PEG12, or PEG24) to enhance the hydrophilicity of the ADC.[3][10]

  • Control the DAR: Adjust the molar ratio of the drug-linker to the antibody during the conjugation reaction to target a lower DAR.[]

  • Refine Reaction Conditions: Screen different buffer systems and pH values. Minimize the amount of organic co-solvent used.

  • Consider Alternative Conjugation Strategies: If the issue persists, exploring site-specific conjugation methods can lead to more homogeneous and potentially less aggregation-prone ADCs.[12][13]

Question: I am observing low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR). What could be the problem?

Answer:

Low conjugation efficiency can stem from several factors related to the reactants and the reaction conditions.[]

  • Antibody Modification Issues: If targeting native residues like lysines or cysteines, their accessibility and reactivity are crucial. For cysteine conjugation, ensure complete reduction of the interchain disulfide bonds. Incomplete reduction will result in fewer available thiol groups for conjugation.[14] For lysine (B10760008) conjugation, the pH of the reaction is critical; it should be high enough to deprotonate the lysine epsilon-amino groups, making them nucleophilic.

  • Drug-Linker Reactivity: The reactive group on your PEG linker (e.g., maleimide, NHS ester) may have hydrolyzed or degraded. These functional groups are often sensitive to storage conditions and the aqueous environment of the conjugation reaction.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and pH can significantly impact conjugation efficiency.[] For instance, maleimide-thiol reactions are typically rapid, but if the concentration of reactants is too low, the reaction may not go to completion. NHS ester reactions with amines are pH-dependent and can be slow.

  • Steric Hindrance: The PEG linker, while beneficial for solubility, can sometimes create steric hindrance, impeding the access of the reactive group to the conjugation site on the antibody, especially with shorter PEG chains.[15]

Troubleshooting Steps:

  • Verify Reactant Quality: Confirm the integrity and reactivity of your drug-linker conjugate. Use analytical techniques like LC-MS to check for degradation.

  • Optimize Antibody Preparation: For cysteine conjugation, ensure complete reduction using sufficient amounts of a reducing agent like TCEP or DTT.[14][16] For lysine conjugation, perform a buffer screen to find the optimal pH for the reaction.

  • Adjust Reaction Parameters: Systematically vary the reaction time, temperature, and molar equivalents of the drug-linker to find the optimal conditions for your specific antibody and payload.

  • Evaluate Linker Design: If steric hindrance is suspected, consider using a PEG linker with a different length or architecture.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of ADCs with PEG linkers.

What is the primary role of a PEG linker in an ADC?

The primary role of a PEG linker is to improve the physicochemical and pharmacological properties of the ADC.[3][4] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and rapid clearance from circulation.[3][6] The hydrophilic nature of PEG linkers helps to:

  • Increase Solubility and Reduce Aggregation: PEG chains form a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC and preventing aggregation.[6][7]

  • Enhance Pharmacokinetics: By increasing the hydrodynamic radius of the ADC, PEGylation can reduce renal clearance and prolong the plasma half-life, allowing for greater accumulation in tumor tissue.[4][5]

  • Reduce Immunogenicity: The PEG chain can shield the payload and parts of the linker from the immune system, potentially reducing the immunogenicity of the ADC.[4][5]

How does the length of the PEG linker affect the properties of the ADC?

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC.[3] There is often a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[3]

  • Short PEG Linkers (e.g., PEG4): May provide a good balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[15] However, they may not be sufficient to overcome the hydrophobicity of highly loaded ADCs.

  • Longer PEG Linkers (e.g., PEG8, PEG12, PEG24): Generally lead to a longer plasma half-life and improved in vivo efficacy, especially for hydrophobic payloads.[3][10] However, very long PEG chains can sometimes lead to a decrease in in vitro potency.[17]

What is a typical Drug-to-Antibody Ratio (DAR) for ADCs with PEG linkers, and why is it important?

A typical DAR for ADCs is between 2 and 4.[5][] The DAR is a critical quality attribute that directly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[18]

  • Low DAR (<2): May result in insufficient potency, as not enough cytotoxic payload is delivered to the target cells.[]

  • High DAR (>4): Can lead to increased aggregation due to hydrophobicity, faster clearance from circulation, and potential off-target toxicity.[5][8]

The use of hydrophilic PEG linkers can enable higher DARs (up to 8) by mitigating the issues of aggregation and rapid clearance associated with hydrophobic payloads.[8][10] However, the optimal DAR must be determined empirically for each ADC.

What are the main challenges in purifying ADCs with PEG linkers?

The purification of ADCs with PEG linkers aims to remove unconjugated antibody, excess drug-linker, and aggregates.[19] Common challenges include:

  • Heterogeneity of the Product: The conjugation process often results in a heterogeneous mixture of ADC species with different DARs.[18] This makes it challenging to obtain a highly pure and homogeneous final product.

  • Presence of Aggregates: As discussed, aggregation is a common issue. While purification methods like SEC can remove aggregates, their formation should ideally be minimized during the synthesis process.

  • Removal of Free Drug-Linker: The unreacted drug-linker is often cytotoxic and must be completely removed from the final product.[19] Techniques like Tangential Flow Filtration (TFF) and chromatography are used for this purpose.[19][20]

  • Linker Instability: Some linkers can be labile, and the purification process, which may involve changes in pH or temperature, could potentially lead to premature drug release.[21]

Why are monodisperse PEG linkers preferred over polydisperse PEG linkers in ADC synthesis?

Monodisperse PEG linkers, which have a single, defined molecular weight, are preferred over polydisperse mixtures for several reasons:[14][22]

  • Homogeneity: Using monodisperse PEGs results in a more homogeneous ADC product, where each molecule has the same linker length.[22] This reduces the analytical complexity and leads to a better-defined therapeutic agent.

  • Reproducibility: The use of defined PEG chains simplifies characterization and improves batch-to-batch consistency in manufacturing.[22]

  • Safety: A more homogeneous product with a well-defined structure can lead to a more predictable safety and pharmacokinetic profile, reducing the risks associated with product heterogeneity.[5][22]

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on key ADC properties based on published data. It is important to note that these values can vary depending on the specific antibody, payload, and experimental model used.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017.[14] This data shows that increasing PEG linker length generally decreases the clearance rate of the ADC, with a plateau effect observed at around PEG8.[10]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

LinkerFold Reduction in Cytotoxicity (Compared to No PEG)
4 kDa PEG4.5-fold
10 kDa PEG22-fold

Data adapted from a study on miniaturized affibody-based drug conjugates.[14] This illustrates a potential trade-off where longer PEG chains can sometimes lead to reduced in vitro potency.[17]

Experimental Protocols

Protocol 1: General Two-Step Protocol for Lysine-Based ADC Conjugation

This protocol describes a general method for conjugating a drug-linker to the surface-exposed lysine residues of an antibody.[9]

Part A: Activation of Drug-Linker

  • Dissolve the drug-linker construct (containing a carboxylic acid) and an NHS ester (e.g., Sulfo-NHS) in an appropriate organic solvent (e.g., DMSO).

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the solution to activate the carboxylic acid group.

  • Incubate the reaction for 15-30 minutes at room temperature.

Part B: Conjugation to Antibody

  • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., ≤10% v/v).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching reagent (e.g., Tris or glycine) to react with any remaining active esters.

  • Purify the ADC using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated drug-linker and other small molecules.

  • Characterize the purified ADC for protein concentration (e.g., UV-Vis at 280 nm) and average DAR (e.g., HIC-HPLC or UV-Vis spectroscopy).

Protocol 2: General Protocol for Cysteine-Based ADC Conjugation

This protocol outlines a general method for conjugating a maleimide-functionalized drug-linker to the thiol groups of a reduced antibody.[14]

  • Antibody Reduction:

    • Incubate the antibody solution with a molar excess of a reducing agent (e.g., TCEP or DTT) at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.4).

    • Immediately add the maleimide-PEG-payload linker to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the ADC using Size Exclusion Chromatography (SEC) to separate the ADC from unreacted linker-payload and any aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration and average DAR of the purified ADC using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HIC-HPLC, Mass Spectrometry).

Visualizations

ADC_Synthesis_Workflow General ADC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Drug_Linker Drug_Linker Drug_Linker->Conjugation Crude_ADC Crude_ADC Conjugation->Crude_ADC Purification_Step Purification (e.g., SEC, TFF) Crude_ADC->Purification_Step Purified_ADC Purified_ADC Purification_Step->Purified_ADC Analysis Characterization (DAR, Purity, Aggregation) Purified_ADC->Analysis Final_ADC_Product Final ADC Product Analysis->Final_ADC_Product

Caption: General workflow for ADC synthesis and purification.

Troubleshooting_Tree ADC Synthesis Troubleshooting Decision Tree Start ADC Synthesis Issue Issue_Type What is the primary issue? Start->Issue_Type Aggregation Aggregation Issue_Type->Aggregation Aggregation Low_DAR Low_DAR Issue_Type->Low_DAR Low Conjugation Efficiency Cause_Aggregation Potential Causes? Sol_Agg_1 Increase PEG Length Cause_Aggregation->Sol_Agg_1 Insufficient Hydrophilicity Sol_Agg_2 Lower DAR Cause_Aggregation->Sol_Agg_2 High DAR Sol_Agg_3 Optimize Buffer/Solvent Cause_Aggregation->Sol_Agg_3 Reaction Conditions Aggregation->Cause_Aggregation Cause_Low_DAR Potential Causes? Sol_DAR_1 Verify Reactant Quality Cause_Low_DAR->Sol_DAR_1 Degraded Drug-Linker Sol_DAR_2 Optimize Antibody Prep Cause_Low_DAR->Sol_DAR_2 Incomplete Reduction/ Suboptimal pH Sol_DAR_3 Adjust Reaction Parameters Cause_Low_DAR->Sol_DAR_3 Suboptimal Conditions Low_DAR->Cause_Low_DAR

References

Technical Support Center: Optimizing PROTAC Linker Length for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length so critical for PROTAC efficacy?

The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a crucial determinant of PROTAC efficacy.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][3] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[2][3] Therefore, fine-tuning the linker length is a critical step in PROTAC design.[1][]

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[][5] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex, and their synthetic accessibility.[][5] Other linker types, such as those incorporating rigid moieties like piperazine, piperidine, or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[][5]

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][2] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[1][5] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1]

Q4: What is the "hook effect" in the context of PROTACs and how can I mitigate it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at excessive concentrations, PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[1][6] To mitigate the hook effect, it is crucial to perform careful dose-response studies to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[1] Enhancing the cooperativity of ternary complex formation through linker optimization can also help to lessen the severity of the hook effect.[7]

Q5: What are the key considerations for choosing linker attachment points?

The points at which the linker is attached to the protein of interest (POI) and E3 ligase ligands, known as the "exit vectors," are crucial.[2][8] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[2] Ideally, the attachment point should be in a solvent-exposed region of the ligand when it is bound to its protein target.[2][8] The choice of attachment point can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.[8][9]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and can be attributed to several factors:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[1]

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might be hindering its ability to efficiently cross the cell membrane and reach its intracellular target.[10]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.[1]

  • Unfavorable Ternary Complex Conformation: A ternary complex may form, but the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[10]

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.[1]

  • Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.[1]

  • Perform Cellular Uptake and Efflux Assays: These assays will help determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[1]

  • Conduct an In-Cell Ubiquitination Assay: This assay can confirm if the formed ternary complex is productive, meaning it leads to the ubiquitination of the target protein.[11]

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

A pronounced hook effect can make it challenging to maintain an effective therapeutic concentration.

Solutions:

  • Careful Dose-Response Studies: Perform detailed dose-response experiments to precisely identify the optimal concentration range for your PROTAC that maximizes degradation before the hook effect becomes prominent.[1]

  • Linker Optimization to Enhance Cooperativity: Modify the linker to promote more favorable protein-protein interactions within the ternary complex. A more stable ternary complex can reduce the concentrations of binary complexes, thus mitigating the hook effect.[7]

  • Consider a Different E3 Ligase: Different E3 ligases may have varying expression levels and form ternary complexes with different cooperativity, which can influence the hook effect.[11]

Data Presentation

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG12>1000<20
PROTAC BPEG1650>90
PROTAC CPEG2050060

Note: Data is illustrative and based on general findings in the literature. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. For ERα degradation, a 16-atom linker was found to be optimal.[3][12]

Table 2: Impact of Linker Length on p38α Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC XAlkyl1325075
PROTAC YAlkyl1530>95
PROTAC ZAlkyl1745>90
PROTAC WAlkyl1940065

Note: Data is illustrative and based on general findings in the literature. For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[3]

Experimental Protocols

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[13]

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[13]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against the target protein and a loading control overnight at 4°C.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.[1]

General Methodology:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[13]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[13]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[13]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.

In-Cell Ubiquitination Assay

This assay determines if the PROTAC-induced ternary complex is productive in a cellular environment.

Materials:

  • Cells expressing HA-tagged ubiquitin

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., containing 1% SDS)

  • Dilution buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Primary antibody against HA-tag

  • Western blotting reagents

Protocol:

  • Cell Transfection and Treatment: Co-transfect cells with a plasmid encoding HA-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[11]

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[11]

  • Immunoprecipitation: Dilute the lysate and immunoprecipitate the target protein using a specific antibody and protein A/G beads.[11]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.[1]

Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Optimization_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_validation Validation & Optimization Design Design PROTAC Library (Vary Linker Length) Synthesis Synthesize PROTACs Design->Synthesis Biochemical_Assays Biochemical Assays (Binary Binding - SPR/ITC) Synthesis->Biochemical_Assays Cellular_Degradation Cellular Degradation Assays (Western Blot) Biochemical_Assays->Cellular_Degradation Ternary_Complex_Assay Ternary Complex Formation (SPR) Cellular_Degradation->Ternary_Complex_Assay Ubiquitination_Assay In-Cell Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Dose_Response Dose-Response & Hook Effect Analysis Ubiquitination_Assay->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A rational workflow for PROTAC linker selection and optimization.

Troubleshooting_Workflow Start Good Binary Binding, No Degradation Check_Ternary_Complex Assess Ternary Complex Formation (SPR/ITC)? Start->Check_Ternary_Complex No_Ternary No/Weak Ternary Complex Check_Ternary_Complex->No_Ternary No Yes_Ternary Ternary Complex Forms Check_Ternary_Complex->Yes_Ternary Yes Synthesize_Library Synthesize New Linker Length Library No_Ternary->Synthesize_Library Check_Permeability Assess Cell Permeability & Efflux? Yes_Ternary->Check_Permeability Poor_Permeability Poor Permeability Check_Permeability->Poor_Permeability No Good_Permeability Good Permeability Check_Permeability->Good_Permeability Yes Modify_Linker_Comp Modify Linker Composition (e.g., add PEG) Poor_Permeability->Modify_Linker_Comp Check_Ubiquitination In-Cell Ubiquitination Assay Good_Permeability->Check_Ubiquitination No_Ubiquitination Non-productive Complex Check_Ubiquitination->No_Ubiquitination Negative Redesign_Linker Redesign Linker (Attachment Points/Rigidity) No_Ubiquitination->Redesign_Linker

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Ald-Ph-amido-PEG3-C-COOH stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG3-C-COOH. This guide provides detailed troubleshooting advice and frequently asked questions regarding the stability of this linker in aqueous solutions. As a bifunctional molecule used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, understanding its stability is critical for successful conjugation and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this linker in aqueous solutions revolve around its two key functional groups: the amide bond and the benzaldehyde (B42025) group.

  • Amide Bond Hydrolysis: The amide linkage is susceptible to hydrolysis, which breaks the linker into two separate fragments. This reaction is catalyzed by both acidic and basic conditions.[1][2][3] The rate of hydrolysis is generally slowest in the neutral pH range (approximately pH 6-7.5).

  • Aldehyde Reactivity: The aldehyde group is chemically active. In aqueous solutions, it can exist in equilibrium with its hydrate (B1144303) form (a geminal diol).[4][5] While this is a reversible reaction, the aldehyde is also prone to oxidation, converting it into a carboxylic acid, especially if dissolved in non-degassed buffers or exposed to air over long periods.[6]

Q2: How does pH affect the stability of the linker?

A2: The pH of the aqueous solution is a critical factor in the stability of the amide bond. Non-enzymatic hydrolysis of amide bonds is significantly influenced by pH.[1][2][3]

  • Acidic Conditions (pH < 6): Acid catalysis can accelerate the rate of amide hydrolysis.

  • Neutral Conditions (pH 6 - 7.5): This range is typically where the amide bond exhibits its greatest stability against hydrolysis.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) becomes a dominant degradation pathway at higher pH values.[1][3][7]

Q3: What are the recommended storage conditions for aqueous stock solutions of this compound?

A3: To ensure maximum stability and longevity of your linker stock solution, the following conditions are recommended:

  • Solvent: Prepare stock solutions in an anhydrous, high-purity solvent such as DMSO.[8][9] For aqueous buffers, use freshly prepared buffers that have been degassed.

  • pH: If an aqueous buffer is required for your experiment, prepare the solution at a pH between 6.0 and 7.5 immediately before use.

  • Temperature: Store stock solutions at -20°C or lower.[8][10][11] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

  • Atmosphere: For long-term storage of aqueous solutions, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation of the aldehyde group.[6]

Troubleshooting Guide

Issue 1: Low or No Yield in Conjugation Reaction

You are performing a conjugation reaction (e.g., reductive amination with a protein's lysine (B10760008) residue) and observe poor product yield. This could be due to the degradation of the linker prior to the reaction.

Possible Cause Troubleshooting Steps
Amide Bond Hydrolysis 1. Verify Stock Solution Integrity: Analyze your linker stock solution using HPLC or LC-MS to check for degradation products (see Protocol 1).2. Control Buffer pH: Ensure your reaction buffer is within the optimal pH range of 6.0-7.5. Use a freshly prepared buffer for each experiment.3. Minimize Incubation Time: Do not leave the linker in aqueous buffers for extended periods before initiating the conjugation reaction.
Aldehyde Oxidation 1. Use Degassed Buffers: Prepare all aqueous solutions with buffers that have been thoroughly degassed to remove dissolved oxygen.2. Inert Atmosphere: If the reaction is slow, perform the conjugation under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.3. Check Purity: Confirm the purity of the starting material. The presence of the corresponding carboxylic acid impurity indicates prior oxidation.
Data Presentation

Table 1: Qualitative Stability of Amide Linkage vs. pH in Aqueous Solution

pH RangeStabilityPrimary Degradation PathwayRecommendations
1.0 - 4.0LowAcid-Catalyzed HydrolysisAvoid prolonged exposure. Use only for rapid procedures if necessary.
4.0 - 6.0ModerateSlow Acid-Catalyzed HydrolysisSuitable for short-term experiments. Monitor for degradation.
6.0 - 7.5HighMinimal HydrolysisOptimal range for storage and conjugation reactions.
7.5 - 9.0ModerateBase-Catalyzed HydrolysisSuitable for short-term experiments. Monitor for degradation.
> 9.0LowRapid Base-Catalyzed HydrolysisAvoid this pH range unless required for a specific reaction step.
Visualizations
Chemical Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond.

G cluster_main Amide Bond Hydrolysis parent This compound hydrolysis + H₂O (Acid or Base Catalyzed) parent->hydrolysis product1 4-formylbenzoic acid hydrolysis->product1 product2 H₂N-PEG3-COOH hydrolysis->product2

Caption: Amide hydrolysis of the linker yields two smaller molecules.

Experimental Workflow for Stability Analysis

This workflow outlines the steps to quantitatively assess the stability of the linker under different conditions using High-Performance Liquid Chromatography (HPLC).

G start Start: Prepare Linker Stock (e.g., in DMSO) prep_buffers Prepare Aqueous Buffers (e.g., pH 4, 7, 9) start->prep_buffers dissolve Dissolve Linker in Buffers to Final Concentration prep_buffers->dissolve incubate Incubate Samples (e.g., at 4°C, 25°C, 37°C) dissolve->incubate timepoint Take Aliquots at Time Points (t=0, 1h, 4h, 24h, 48h) incubate->timepoint quench Quench Reaction (Optional) (e.g., by freezing or pH neutralization) timepoint->quench analyze Analyze by RP-HPLC (Monitor parent peak area) quench->analyze data Plot % Remaining vs. Time Calculate Half-life (t½) analyze->data end End: Determine Stability Profile data->end

Caption: HPLC-based workflow for linker stability assessment.

Troubleshooting Decision Tree

A logical guide to diagnosing issues related to linker stability during conjugation experiments.

G start Low Conjugation Yield? check_linker Analyze Linker Stock by HPLC/LC-MS start->check_linker degraded Is Linker Degraded? check_linker->degraded yes_degraded Prepare Fresh Stock Solution. Use Anhydrous Solvent. Store Properly at -20°C. degraded->yes_degraded Yes no_degraded Check Reaction Conditions degraded->no_degraded No ph_issue Is Buffer pH 6.0-7.5 and Freshly Prepared? no_degraded->ph_issue no_ph Adjust pH to 6.0-7.5. Use Fresh, Degassed Buffer. ph_issue->no_ph No yes_ph Investigate Other Parameters: - Reagent Stoichiometry - Reaction Time/Temp - Protein Activity ph_issue->yes_ph Yes

Caption: Decision tree for troubleshooting low conjugation yields.

Experimental Protocols

Protocol 1: HPLC-Based Stability Analysis of this compound

This protocol describes a method to determine the stability of the linker in various aqueous buffers over time.

1. Materials and Reagents:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate (B84403) buffer (for pH 7.0)

  • Acetate (B1210297) buffer (for pH 4.0)

  • Borate (B1201080) buffer (for pH 9.0)

  • Type I (18 MΩ·cm) water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • Linker Stock Solution (10 mM): Accurately weigh ~5 mg of the linker and dissolve in the appropriate volume of anhydrous DMSO to make a 10 mM stock solution. Vortex until fully dissolved.

  • Aqueous Buffers (50 mM): Prepare 50 mM solutions of acetate (pH 4.0), phosphate (pH 7.0), and borate (pH 9.0) buffers. Degas the buffers by sparging with nitrogen or sonicating under vacuum for 15-20 minutes.

  • Mobile Phase A: 0.1% TFA in Type I water

  • Mobile Phase B: 0.1% TFA in ACN

3. Experimental Procedure:

  • Set up three sets of vials, one for each pH to be tested (4, 7, and 9).

  • Add 990 µL of the appropriate buffer to each vial.

  • Initiate the experiment by adding 10 µL of the 10 mM linker stock solution to each vial to achieve a final concentration of 100 µM. Vortex briefly to mix.

  • Immediately withdraw a 50 µL aliquot from each vial for the t=0 time point. Inject this sample into the HPLC system for analysis.

  • Incubate the vials at the desired temperature (e.g., 25°C).

  • Withdraw additional 50 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Analyze each aliquot immediately by HPLC.

4. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm (due to the phenyl ring)

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-23 min: 95% B

    • 23-25 min: 95% to 5% B

    • 25-30 min: 5% B

5. Data Analysis:

  • Integrate the peak area of the intact this compound peak at each time point.

  • Normalize the peak area at each time point (A_t) to the peak area at t=0 (A_0).

  • Calculate the percentage of linker remaining: % Remaining = (A_t / A_0) * 100.

  • Plot the % Remaining versus time for each pH condition to generate degradation curves.

References

PROTAC Ternary Complex Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation and validation of PROTAC-induced ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform if no ternary complex formation is observed?

A1: Before delving into more complex troubleshooting, it's crucial to verify the integrity of the individual components:

  • Protein Quality: Ensure that your target protein and E3 ligase are correctly folded, pure, and active. Aggregation can be a significant issue, so it's advisable to check for this using techniques like Dynamic Light Scattering (DLS).[1]

  • PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC molecule using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] Instability in the assay medium can also be a factor.[3]

  • Binding of Binary Components: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase. If binary complex formation is weak or absent, ternary complex formation is unlikely.

Q2: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe ternary complex formation. What could be the issue?

A2: This is a common challenge and can be attributed to several factors:

  • Steric Hindrance: The linker connecting the two ligands of the PROTAC may be of an inappropriate length or composition, leading to steric clashes when trying to bring the two proteins together.[4]

  • Negative Cooperativity: The binding of the PROTAC to one protein may allosterically inhibit the binding of the second protein, a phenomenon known as negative cooperativity.[5][6][7] This results in a ternary complex that is less stable than the binary complexes.

  • Improper Assay Conditions: The buffer conditions, temperature, or protein concentrations may not be optimal for ternary complex formation.

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon observed in many PROTAC assays where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in the desired outcome, such as target degradation or ternary complex formation.[3][8][9][10][11] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[12][13][14]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Curve: Always test a broad range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and degradation.[3][13]

  • Enhance Cooperativity: Designing PROTACs with positive cooperativity can help stabilize the ternary complex over the binary ones, thus reducing the hook effect.[10][13]

  • Use Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can help to understand the binding thermodynamics and kinetics, providing insights into the formation of binary versus ternary complexes at different concentrations.[15][16][17]

Q4: I observe ternary complex formation in a biochemical assay, but no target degradation in cells. Why?

A4: Discrepancies between biochemical and cellular assay results are common and can be due to several factors not present in a purified in vitro system:[12][14]

  • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[2][13]

  • Compound Instability or Efflux: The PROTAC may be unstable in the cellular environment or actively transported out of the cell by efflux pumps.[12]

  • Low Protein Expression: The endogenous levels of the target protein or the E3 ligase in the chosen cell line may be insufficient for efficient degradation to occur.[12]

  • Non-productive Ternary Complex Geometry: While a stable ternary complex may form, its conformation might not be optimal for the E3 ligase to ubiquitinate the target protein.[13][18]

Troubleshooting Guides

Issue 1: No or Weak Ternary Complex Formation

This guide provides a systematic approach to troubleshoot the lack of observable ternary complex formation.

G start Start: No/Weak Ternary Complex Formation check_components 1. Verify Individual Components - Protein purity, folding, and activity - PROTAC integrity and purity start->check_components check_binary 2. Confirm Binary Interactions - PROTAC binding to Target - PROTAC binding to E3 Ligase check_components->check_binary binary_ok Binary Binding Confirmed? check_binary->binary_ok troubleshoot_binary Troubleshoot Binary Binding - Re-purify proteins - Synthesize new PROTAC batch binary_ok->troubleshoot_binary No optimize_assay 3. Optimize Assay Conditions - Buffer (pH, salt) - Temperature - Protein concentrations binary_ok->optimize_assay Yes troubleshoot_binary->check_binary assay_ok Formation Observed? optimize_assay->assay_ok redesign_protac 4. Redesign PROTAC - Modify linker length/composition - Change warhead or E3 ligand assay_ok->redesign_protac No success Success: Ternary Complex Formed assay_ok->success Yes redesign_protac->check_binary

Caption: Troubleshooting workflow for no or weak ternary complex formation.

Issue 2: Discrepancy Between Biochemical and Cellular Assays

This guide addresses the common issue where in vitro ternary complex formation does not translate to in-cell target degradation.

G start Start: Discrepancy between Biochemical and Cellular Assays check_permeability 1. Assess Cell Permeability - In-cell target engagement assays (e.g., CETSA, NanoBRET) start->check_permeability permeability_ok Permeable? check_permeability->permeability_ok improve_permeability Modify PROTAC for better physicochemical properties permeability_ok->improve_permeability No check_stability 2. Evaluate Compound Stability - LC-MS/MS in media and cell lysates permeability_ok->check_stability Yes improve_permeability->check_permeability stability_ok Stable? check_stability->stability_ok improve_stability Modify PROTAC structure stability_ok->improve_stability No check_expression 3. Verify Protein Expression - Western Blot for Target and E3 Ligase stability_ok->check_expression Yes improve_stability->check_stability expression_ok Sufficient Expression? check_expression->expression_ok change_cell_line Use a different cell line expression_ok->change_cell_line No check_ubiquitination 4. Assess Target Ubiquitination - In-cell ubiquitination assay expression_ok->check_ubiquitination Yes change_cell_line->check_expression ubiquitination_ok Ubiquitination Observed? check_ubiquitination->ubiquitination_ok redesign_protac Redesign PROTAC for productive ternary complex geometry ubiquitination_ok->redesign_protac No success Success: Cellular Degradation Observed ubiquitination_ok->success Yes redesign_protac->start

Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.

Experimental Protocols & Data

Biophysical Assays for Ternary Complex Characterization

A variety of biophysical techniques can be employed to characterize the formation and stability of PROTAC-induced ternary complexes.[15][16][17]

Assay Measures Throughput Reagent Consumption Key Considerations
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff)MediumModerateRequires immobilization of one protein; can be complex for three-component systems.[15][16]
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)LowHighProvides a complete thermodynamic profile of the interaction.[15][16]
Biolayer Interferometry (BLI) Binding affinity (KD), kinetics (kon, koff)HighLowSimilar to SPR but with a different detection principle.[15]
Fluorescence Polarization (FP) Binding affinity (KD)HighLowRequires a fluorescently labeled component; suitable for competitive binding assays.[16][19]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Proximity of two moleculesHighLowHomogeneous assay format, suitable for high-throughput screening.[17]
AlphaLISA Proximity of two moleculesHighLowBead-based proximity assay, sensitive and robust.[17]
Mass Photometry Stoichiometry and relative concentrations of complexesMediumLowLabel-free method to quantify different species in solution.[11][]
Example Quantitative Data: MZ1 PROTAC

The following table summarizes binding affinities for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between BRD4(BD2) and the VHL E3 ligase.[15]

Interaction Technique Dissociation Constant (KD)
MZ1 <> BRD4(BD2)SPR1 nM
MZ1 <> BRD4(BD2)ITC4 nM
MZ1 <> VHL complexSPR29 nM
MZ1 <> VHL complexITC66 nM
Detailed Methodologies

This protocol outlines a general procedure for analyzing ternary complex formation using SPR.

G start Start: SPR Experiment immobilize 1. Immobilize E3 Ligase on Sensor Chip start->immobilize binary_binding 2. Binary Interaction Analysis: Inject Target Protein over immobilized E3 Ligase immobilize->binary_binding ternary_binding 3. Ternary Interaction Analysis: Inject pre-incubated Target Protein + PROTAC over immobilized E3 Ligase binary_binding->ternary_binding data_analysis 4. Data Analysis: - Determine binary KD - Determine ternary KD - Calculate cooperativity (α) ternary_binding->data_analysis end End: Characterized Ternary Complex data_analysis->end

Caption: Workflow for SPR-based ternary complex analysis.

  • Immobilization: Covalently immobilize the E3 ligase onto a sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Prepare a series of dilutions of the target protein in running buffer.

    • Inject the target protein solutions over the immobilized E3 ligase surface and a reference surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary dissociation constant (KD_binary).[1]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[1]

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent dissociation constant for the ternary complex (KD_ternary).[1]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[1]

    • An α value greater than 1 indicates positive cooperativity, an α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.[21]

This protocol describes a method to determine if a PROTAC can induce the ubiquitination of its target protein within a cellular context.

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 1-4 hours).

    • Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.[7]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the target and any associated proteins.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein. A high molecular weight smear or laddering pattern indicates ubiquitination.[7]

Signaling Pathways

The formation of a productive ternary complex is the critical initiating step in the PROTAC-mediated protein degradation pathway.

G cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The canonical pathway of PROTAC-induced protein degradation.

References

Technical Support Center: Strategies to Minimize Aggregation in ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate aggregation issues during antibody-drug conjugate (ADC) conjugation and formulation.

Troubleshooting Guide: Real-time Solutions for Aggregation Problems

This guide is designed to help you troubleshoot common aggregation issues encountered during your ADC development workflow.

Scenario 1: Significant aggregation observed immediately after conjugation.

Potential Cause Troubleshooting Action Expected Outcome
High Hydrophobicity of Payload/Linker 1. Reduce Drug-to-Antibody Ratio (DAR): A lower DAR reduces the number of hydrophobic molecules on the antibody surface, decreasing the likelihood of intermolecular hydrophobic interactions that lead to aggregation.[1][2] 2. Incorporate Hydrophilic Linkers: Utilize linkers containing polyethylene (B3416737) glycol (PEG) groups, sulfonate groups, or other hydrophilic moieties to increase the overall solubility of the ADC.[1][3][]Reduction in immediate post-conjugation aggregation, improved ADC solubility.
Suboptimal Conjugation Conditions 1. Optimize Reaction Buffer pH: Ensure the buffer pH is not near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[2][5] 2. Minimize Organic Co-solvent: If a co-solvent like DMSO is required to dissolve the linker-payload, keep its final concentration to a minimum (ideally <10%) as it can denature the antibody.[6] 3. Control Temperature and Incubation Time: Optimize these parameters to ensure efficient conjugation without inducing thermal stress on the antibody.[7]Improved conjugation efficiency with minimal aggregation.
Antibody Self-Interaction 1. Solid-Phase Conjugation: Immobilize the antibody on a solid support (e.g., affinity resin) during conjugation. This physically separates the antibody molecules, preventing them from aggregating as they become more hydrophobic.[1][5]Drastic reduction in aggregation by preventing intermolecular interactions during the conjugation process.[5]

Scenario 2: Gradual increase in aggregation during purification and storage.

Potential Cause Troubleshooting Action Expected Outcome
Formulation Instability 1. Optimize Formulation Buffer: Screen different buffer systems (e.g., histidine, citrate) and pH ranges to find the optimal conditions for ADC stability. 2. Incorporate Stabilizing Excipients: Add excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80) to the formulation. These can help prevent protein-protein interactions and surface-induced aggregation.[][8]Enhanced long-term stability of the purified ADC, reduced aggregation during storage and handling.
Environmental Stress 1. Control Storage Temperature: Store the ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term). Avoid repeated freeze-thaw cycles.[9] 2. Protect from Light and Agitation: Some payloads are photosensitive, and physical stress from shaking can induce aggregation.[1] Store in light-protected containers and handle gently.Preservation of ADC integrity and minimization of stress-induced aggregation over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

ADC aggregation is a complex issue stemming from various factors that disrupt the conformational and colloidal stability of the conjugate.[1][10] Key causes include:

  • Increased Hydrophobicity: The conjugation of often hydrophobic linker-drugs to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to aggregation.[5][11]

  • Conjugation Chemistry: The chemical reactions involved in conjugation can sometimes lead to partial unfolding or structural changes in the antibody, exposing aggregation-prone regions.[2][12]

  • Suboptimal Buffer Conditions: Factors like pH being close to the antibody's isoelectric point or inappropriate salt concentrations can reduce ADC solubility and promote aggregation.[5]

  • High Protein Concentration: Increased concentrations of ADC molecules can accelerate aggregation kinetics.[1]

  • Environmental Stresses: Exposure to heat, agitation, freeze-thaw cycles, and certain interfaces (like air-water) can induce aggregation.[1]

Q2: How does the choice of linker affect ADC aggregation?

The linker plays a critical role in modulating the physicochemical properties of the ADC and, consequently, its aggregation propensity.

  • Hydrophobicity: Hydrophobic linkers can significantly increase the tendency of ADCs to aggregate.[13]

  • Hydrophilicity: Incorporating hydrophilic moieties like PEG into the linker can enhance the ADC's solubility and reduce aggregation.[3][]

  • Linker Length and Flexibility: The length and flexibility of the linker can influence how the payload is presented on the antibody surface, potentially masking or exposing hydrophobic regions.[14]

Q3: What analytical techniques are essential for monitoring ADC aggregation?

A multi-faceted approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation.[12]

Technique Information Provided Advantages Limitations
Size Exclusion Chromatography (SEC) Quantifies the relative amounts of monomer, dimer, and higher-order aggregates based on hydrodynamic volume.[1][15]Robust, widely used for routine quality control.[2]May not resolve all species; potential for on-column interactions.[2]
SEC with Multi-Angle Light Scattering (SEC-MALS) Provides the absolute molecular weight of eluting species, offering a more accurate characterization of aggregates.[1][12]Highly accurate for determining the size and distribution of aggregates.[2]More complex setup and data analysis.[2]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution and is very sensitive to the presence of large aggregates.[9]High sensitivity for detecting early signs of aggregation.Not a quantitative method for determining the percentage of aggregates.
Analytical Ultracentrifugation (AUC) Provides detailed information on the size, shape, and distribution of different species in their native buffer conditions.[1][12]High resolution and provides data in the native state.[2]Requires specialized equipment and expertise.[2]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity, which is a key driver of aggregation.[2][15]Directly assesses the hydrophobicity profile of the ADC.[2]Can be sensitive to mobile phase conditions.[2]

Q4: Can the choice of antibody impact aggregation?

Yes, the intrinsic properties of the monoclonal antibody (mAb) are a crucial factor.

  • Inherent Stability: Some antibodies are naturally more prone to aggregation than others due to their amino acid sequence and structural features.[5]

  • Surface Hydrophobicity: mAbs with higher surface hydrophobicity are more likely to aggregate after conjugation.[11]

  • Antibody Format: Smaller antibody fragments may have a reduced risk of aggregation compared to full-sized mAbs.[1]

Q5: How can formulation help in preventing long-term ADC aggregation?

Formulation optimization is critical for ensuring the long-term stability of an ADC.[] Key strategies include:

  • pH and Buffer Selection: Maintaining an optimal pH and using appropriate buffering agents are fundamental to ADC stability.[2]

  • Use of Stabilizers:

    • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants, stabilizing the protein structure.[8]

    • Amino Acids (e.g., arginine, histidine): Can suppress aggregation by interacting with the protein surface.[8]

    • Surfactants (e.g., polysorbate 20, polysorbate 80): Prevent surface-induced aggregation at interfaces (e.g., air-liquid).[8]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • System Preparation:

    • Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Ensure a stable baseline before sample injection.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1 - 1.0 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

  • Analysis:

    • Inject a defined volume (e.g., 20 µL) of the prepared sample.

    • Run the chromatography method at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the eluent using a UV detector at 280 nm.

  • Data Interpretation:

    • Identify the peaks corresponding to the monomer, dimer, and higher molecular weight (HMW) species based on their retention times (HMW species elute first).

    • Integrate the peak areas to calculate the percentage of each species, providing a quantitative measure of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the measurement parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90°).

  • Sample Preparation:

    • Filter the ADC sample through a DLS-compatible filter (e.g., 0.02 µm) to remove dust and extraneous particles.

    • Place the sample in a clean, dust-free cuvette.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the sample.

    • The presence of large particles (e.g., >100 nm) indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.

Visualizing the Path to ADC Stability

ADC_Aggregation_Workflow Troubleshooting Workflow for ADC Aggregation cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Mitigation Strategies cluster_verification Verification Problem High Aggregation Detected (Post-Conjugation or During Storage) Cause_Hydrophobicity Increased Hydrophobicity? Problem->Cause_Hydrophobicity Analyze Hydrophobicity Cause_Conditions Suboptimal Process Conditions? Problem->Cause_Conditions Review Process Parameters Cause_Formulation Inadequate Formulation? Problem->Cause_Formulation Assess Formulation Stability Sol_Linker Modify Linker/Payload (e.g., Hydrophilic Linker) Cause_Hydrophobicity->Sol_Linker Sol_DAR Optimize DAR Cause_Hydrophobicity->Sol_DAR Sol_Process Optimize Conjugation Process (pH, Temp, Solid-Phase) Cause_Conditions->Sol_Process Sol_Formulation Optimize Formulation (Excipients, pH) Cause_Formulation->Sol_Formulation Verification Re-analyze ADC (SEC, DLS, etc.) Sol_Linker->Verification Sol_DAR->Verification Sol_Process->Verification Sol_Formulation->Verification Verification->Problem If Aggregation Persists

Caption: A logical workflow for troubleshooting ADC aggregation.

Factors_Contributing_to_ADC_Aggregation Key Factors Contributing to ADC Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center ADC Aggregation Antibody Antibody Properties (Stability, Hydrophobicity) Antibody->center Payload Payload Properties (Hydrophobicity) Payload->center Linker Linker Chemistry (Hydrophobicity) Linker->center Conjugation Conjugation Conditions (pH, Co-solvent, Temp) Conjugation->center Formulation Formulation (pH, Excipients) Formulation->center Storage Storage & Handling (Temp, Agitation, Light) Storage->center

Caption: Factors influencing ADC aggregation.

References

Technical Support Center: Ald-Ph-amido-PEG3-C-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG3-C-COOH, a non-cleavable linker designed for the development of antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional, non-cleavable linker used primarily in the development of antibody-drug conjugates (ADCs).[1][2][3][4][5][6] It features a terminal aldehyde group for conjugation to amine-containing molecules (like hydrazides or alkoxyamines on a payload) and a terminal carboxylic acid for conjugation to primary amines (like lysine (B10760008) residues on an antibody). The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and stability.[7][8][9][]

Q2: What is the advantage of using a non-cleavable linker like this one?

A2: Non-cleavable linkers offer increased plasma stability compared to many cleavable linkers.[11][12][13] The cytotoxic drug is released only after the antibody is degraded within the lysosome of the target cell, which can increase the specificity of drug release and potentially provide a larger therapeutic window.[11][12][13][14]

Q3: In what order should I perform the conjugations with a bifunctional linker like this?

A3: Typically, the less stable functional group is reacted first. In the case of this compound, the carboxylic acid is often activated (e.g., with EDC/NHS) and reacted with the antibody first. The aldehyde end can then be conjugated to the payload. This avoids potential side reactions with the aldehyde during the first conjugation step.

Q4: What are the critical quality attributes to monitor during ADC development with this linker?

A4: Key quality attributes to monitor include the drug-to-antibody ratio (DAR), the level of unconjugated antibody, the amount of free drug-linker, and the presence of aggregates.[1][15]

Q5: How can I purify the final antibody-drug conjugate?

A5: Purification of ADCs can be achieved through various chromatography techniques such as Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).[1][2][15][] The choice of method depends on the specific properties of your ADC and the impurities to be removed.

Troubleshooting Guide

Unanticipated results can occur during bioconjugation experiments. This guide addresses common issues encountered when using this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Start: Problem with ADC Conjugation problem Identify the Problem start->problem low_dar Low DAR or No Conjugation problem->low_dar e.g., Low drug incorporation high_dar High DAR or Aggregation problem->high_dar e.g., Precipitation side_products Unexpected Side Products problem->side_products e.g., Multiple peaks in HIC check_reagents Check Reagent Quality and Stoichiometry low_dar->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) low_dar->check_conditions high_dar->check_reagents high_dar->check_conditions side_products->check_conditions check_purification Evaluate Purification Method side_products->check_purification optimize Optimize Protocol check_reagents->optimize check_conditions->optimize check_purification->optimize

Caption: A logical workflow for troubleshooting common issues in ADC conjugation.

Table: Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low or No Conjugation to Antibody (Low DAR) Inefficient activation of the carboxylic acid.Ensure fresh EDC and Sulfo-NHS solutions are used. Optimize the molar ratio of EDC/Sulfo-NHS to the linker. Perform the activation step at a pH between 4.5 and 6.0.[17]
Competing nucleophiles in the buffer.Use a non-amine, non-carboxylate buffer such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[18][19] Avoid Tris or glycine (B1666218) buffers.[19]
Hydrolysis of the activated linker.Add the antibody to the activated linker solution promptly after the activation step.
Low antibody concentration.For efficient conjugation, the recommended antibody concentration is typically >0.5 mg/mL.
Low or No Conjugation to Payload Inactive aldehyde group.Protect the aldehyde group (e.g., as an acetal) if it is exposed to harsh conditions during the first conjugation step. Deprotect before reacting with the payload.
Unfavorable pH for Schiff base/hydrazone formation.The reaction of aldehydes with hydrazides is optimal at a pH of 5 to 7.
Aggregation of the ADC High drug-to-antibody ratio (DAR).Reduce the molar excess of the linker-payload conjugate during the reaction. Optimize reaction time to prevent over-conjugation.
Hydrophobicity of the payload.The PEG3 linker helps to mitigate this, but for very hydrophobic payloads, consider using a longer PEG linker.[8][20]
Incorrect buffer conditions.Ensure the final ADC is in a suitable formulation buffer that promotes stability.
Presence of Unreacted Linker/Payload Inefficient purification.Optimize the purification method. Size exclusion chromatography (SEC) is effective for removing small molecule impurities.[1] Hydrophobic interaction chromatography (HIC) can also separate unconjugated payload.[]
Hydrolysis of Amide Bond Exposure to harsh acidic or basic conditions.Maintain a neutral pH during storage and handling of the ADC. Avoid prolonged exposure to extreme pH.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using this compound to create an antibody-drug conjugate. Note: These protocols should be optimized for your specific antibody and payload.

Diagram: Two-Step ADC Conjugation Workflow

adc_conjugation_workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation activate_linker Activate Carboxylic Acid of Linker (EDC/Sulfo-NHS, pH 4.5-6.0) couple_antibody Couple Activated Linker to Antibody (pH 7.2-8.5) activate_linker->couple_antibody quench1 Quench Reaction (e.g., with hydroxylamine) couple_antibody->quench1 purify1 Purify Antibody-Linker Conjugate (e.g., TFF or SEC) quench1->purify1 couple_payload Couple Payload to Aldehyde on Linker (pH 5-7) purify1->couple_payload stabilize Optional: Stabilize Imine Bond (e.g., with sodium cyanoborohydride) couple_payload->stabilize purify2 Final ADC Purification (e.g., HIC, SEC) stabilize->purify2 end Final ADC purify2->end start Start start->activate_linker

Caption: A generalized two-step workflow for creating an ADC with this compound.

Protocol 1: Activation of Carboxylic Acid and Conjugation to Antibody

This protocol is based on the widely used EDC/Sulfo-NHS chemistry.[17][18][21]

Materials:

  • This compound

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., TFF, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of Linker:

    • In a reaction vessel, add the this compound solution to the Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS (typically 2-10 fold excess over the linker) to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • Adjust the pH of the activated linker solution to 7.2-8.5 by adding a suitable buffer (e.g., PBS or borate buffer).

    • Add the antibody solution to the activated linker solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted linker. Incubate for 15-30 minutes.

  • Purification:

    • Purify the antibody-linker conjugate to remove excess linker and other reagents using a suitable method like TFF or SEC.

Protocol 2: Conjugation of Payload to the Aldehyde-Modified Antibody

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Amine-containing payload (e.g., with a hydrazide or alkoxyamine moiety)

  • Coupling Buffer: e.g., 100 mM Sodium Acetate, pH 5.0-6.0

  • (Optional) Sodium cyanoborohydride (NaCNBH₃) for reductive amination

  • Purification system (e.g., HIC, SEC)

Procedure:

  • Payload Conjugation:

    • Dissolve the payload in a suitable solvent and add it to the antibody-linker conjugate in the Coupling Buffer. A molar excess of the payload is typically used.

    • Incubate for 2-16 hours at room temperature or 37°C. The reaction can be monitored by HIC-HPLC to determine the optimal reaction time.

  • (Optional) Reductive Amination:

    • If a Schiff base was formed and requires stabilization, add a fresh solution of sodium cyanoborohydride to the reaction mixture.

    • Incubate for an additional 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final ADC to remove unreacted payload and any byproducts. HIC is often used to separate ADC species with different DARs. SEC can be used for final buffer exchange and removal of aggregates.

  • Characterization:

    • Characterize the final ADC for DAR (using UV-Vis spectroscopy and/or HIC), purity (by SEC), and identity (by mass spectrometry).

References

Technical Support Center: Purification of Ald-Ph-amido-PEG3-C-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ald-Ph-amido-PEG3-C-COOH and related bioconjugation linkers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-purity conjugates.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound conjugates.

Issue 1: Broad or Tailing Peaks During RP-HPLC Purification

Question Possible Cause Solution
Why is my product peak in the chromatogram very broad or showing significant tailing? 1. PEG Polydispersity : The PEG3 linker itself, if not a discrete (monodisperse) species, can cause peak broadening in RP-HPLC. The retention time can increase with the length of the PEG chain[1][2]. 2. Secondary Interactions : The carboxylic acid moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. 3. Sub-optimal Mobile Phase : The pH or ionic strength of the mobile phase may not be optimal for the analyte's charge state. 4. Column Overload : Injecting too much sample can lead to peak distortion.1. Confirm PEG Purity : If possible, use a discrete PEG linker to avoid this issue. If using a polydisperse PEG, expect a broader peak. Fractionate the peak and analyze by mass spectrometry to confirm[2]. 2. Use Additives : Add a competing agent like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase. TFA pairs with the analyte and masks silanol (B1196071) interactions, improving peak shape[3][4]. 3. Adjust Mobile Phase : For the carboxylic acid group, ensure the mobile phase pH is low (e.g., pH < 3 with TFA) to keep it protonated and uncharged. Adjust the gradient steepness; a shallower gradient can improve resolution[4]. 4. Reduce Sample Load : Perform a loading study to determine the optimal sample concentration. Dissolve the sample in the initial mobile phase to ensure a sharp injection band[3][5].

Issue 2: Co-elution of Product with Starting Materials or Impurities

Question Possible Cause Solution
How can I separate my conjugate from unreacted starting materials (e.g., excess PEG reagent)? 1. Similar Hydrophobicity : The unreacted PEG linker and the final conjugate may have very similar polarities, making separation difficult with standard RP-HPLC conditions[3]. 2. Inappropriate Stationary Phase : A standard C18 column may not provide sufficient selectivity. 3. Impure PEG Reagents : Commercial PEG reagents can contain impurities like formic acid, aldehydes, or peroxides which can complicate the reaction and purification[6][7][8].1. Optimize Gradient : Use a very shallow gradient of your organic modifier (e.g., acetonitrile (B52724) or methanol). 2. Change Stationary Phase : Try a different reverse-phase column, such as one with a C4 or Phenyl stationary phase, which may offer different selectivity[4]. For highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative[3]. 3. Pre-purify Reagents : If you suspect impurities in the starting PEG material, consider a preliminary purification step or sourcing from a different vendor.

Issue 3: Low Recovery or Degradation of the Conjugate

Question Possible Cause Solution
I'm losing my product during purification, or it appears to be degrading. What's happening? 1. Aldehyde Reactivity : The aldehyde group is susceptible to oxidation (forming a carboxylic acid) or reaction with nucleophiles. Long exposure to certain conditions can cause degradation. 2. Hydrolysis : If the conjugate contains sensitive esters or other labile bonds, acidic conditions (like 0.1% TFA) combined with long run times can cause hydrolysis. 3. Irreversible Adsorption : The compound may be irreversibly binding to the stationary phase.1. Use a Protecting Group : If degradation is severe, consider protecting the aldehyde as an acetal (B89532) (e.g., with ethylene (B1197577) glycol and an acid catalyst) before purification[9][10][11]. The protecting group can be removed post-purification under acidic conditions. 2. Minimize Exposure to Harsh Conditions : Use a faster purification method if possible. If using TFA, ensure it is removed quickly after purification by lyophilization. Consider using a less harsh acid like formic acid. 3. Column Stability Check : Test compound stability on silica (B1680970) by spotting on a TLC plate and letting it sit before developing[12]. If unstable, consider a different stationary phase like a polymer-based column or a different purification technique (e.g., ion exchange)[].

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying this compound conjugates? A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method. It separates molecules based on hydrophobicity[]. Given the amphiphilic nature of the conjugate (hydrophobic phenyl group and hydrophilic PEG/acid groups), RP-HPLC with a C18 or similar stationary phase is an excellent starting point[3].

Q2: What are the recommended mobile phases and gradients for RP-HPLC? A2: A typical mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in high-purity water.

  • Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile (ACN). A common starting gradient is a linear gradient from 5% B to 95% B over 30-40 minutes. This should be optimized for your specific conjugate[3][4].

Q3: How do I prepare my sample for HPLC injection? A3: Dissolve the crude reaction mixture in a minimal amount of a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture with a high content of Mobile Phase A)[3]. It is critical to filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the column or system[3].

Q4: Can I use flash chromatography for purification? A4: Flash chromatography can be used for a preliminary, large-scale cleanup, but it may not provide the resolution needed to separate the final product from closely related impurities. It is best used to remove major, dissimilar impurities before a final polishing step with HPLC[12].

Q5: My aldehyde group is reacting during purification. What can I do? A5: The aldehyde is a reactive functional group. To prevent unwanted side reactions during purification, you can protect it as an acetal[9][14]. This is achieved by reacting the aldehyde with a diol (like ethylene glycol) under acidic catalysis. The acetal is stable under neutral to basic conditions. The aldehyde can be regenerated after purification by treatment with aqueous acid[9][11].

Experimental Protocols & Data

Protocol 1: General RP-HPLC Purification

This protocol provides a starting point for purifying the target conjugate.

  • System Preparation :

    • Column : C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A : HPLC-grade water with 0.1% TFA.

    • Mobile Phase B : HPLC-grade acetonitrile with 0.1% TFA.

    • Flow Rate : 1 mL/min (for analytical scale, adjust for preparative).

    • Detection : UV detection at a wavelength appropriate for the phenyl group (e.g., 254 nm or 280 nm)[3].

    • Column Temperature : 45 °C can sometimes improve peak shape for PEGylated molecules[4].

  • Sample Preparation :

    • Dissolve the crude conjugate in a small volume of 95:5 Water:Acetonitrile with 0.1% TFA[3].

    • Filter the sample through a 0.22 µm syringe filter[3].

  • Chromatography & Fraction Collection :

    • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run the gradient elution as detailed in the table below.

    • Collect fractions corresponding to the target product peak.

  • Post-Purification Processing :

    • Analyze collected fractions for purity using analytical HPLC or LC-MS.

    • Pool the fractions containing the pure product.

    • Remove the solvent via lyophilization (freeze-drying) or rotary evaporation to obtain the purified conjugate[3].

Table 1: Example HPLC Gradient Conditions
Time (minutes)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Description
0 - 5955Initial isocratic hold & equilibration
5 - 3595 → 55 → 95Linear gradient for elution
35 - 40595High organic wash
40 - 455 → 9595 → 5Return to initial conditions
45 - 55955Re-equilibration

Visualizations

General Purification Workflow

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Recovery Crude Crude Reaction Mixture Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.22 µm Syringe Filter) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Run Gradient Elution (H2O/ACN + 0.1% TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Purity Analysis (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Recover Solvent Removal (Lyophilization) Pool->Recover Pure Pure Conjugate Recover->Pure

Caption: Workflow for the purification of PEG conjugates using RP-HPLC.

Troubleshooting Logic

G cluster_peak Poor Peak Shape cluster_purity Low Purity cluster_yield Low Yield Problem Identify Purification Issue Broad Broad Peak? Problem->Broad Tailing Tailing Peak? Problem->Tailing Coelution Co-elution? Problem->Coelution Degradation Degradation? Problem->Degradation Solution1 Adjust Gradient / Check PEG Dispersity Broad->Solution1 Solution2 Add TFA / Check pH Tailing->Solution2 Solution3 Optimize Gradient / Change Column (C4, HILIC) Coelution->Solution3 Solution4 Use Protecting Group / Use Milder Acid (FA) Degradation->Solution4

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Impact of PEG Linkers on PROTAC Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information on the critical role of polyethylene (B3416737) glycol (PEG) linkers in modulating the permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a PEG linker in a PROTAC?

A1: A PEG linker connects the two key components of a PROTAC: a ligand that binds to the target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[1] Beyond simply connecting these elements, the linker, and PEG linkers in particular, critically influences the PROTAC's overall physicochemical properties, including solubility, permeability, and its ability to form a productive ternary complex for protein degradation.[1][2]

Q2: How does PEG linker length generally impact PROTAC permeability?

A2: The relationship between PEG linker length and permeability is complex and often requires empirical optimization for each PROTAC system. Generally, shorter PEG linkers are thought to produce more permeable compounds. However, some studies suggest that the flexibility of PEG linkers allows them to adopt folded conformations that can shield the PROTAC's polar surface area, which may enhance membrane permeability compared to more rigid alkyl linkers.[1][3] Conversely, excessively long PEG chains can increase the polar surface area and decrease permeability.[]

Q3: Can a PEG linker enhance the solubility of a PROTAC?

A3: Yes, one of the primary advantages of using PEG linkers is their ability to improve the aqueous solubility of PROTACs.[][5] PROTACs are often large, complex molecules that can suffer from poor solubility. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water.[1]

Q4: What are the potential disadvantages of using long PEG linkers in PROTACs?

A4: While offering flexibility and solubility benefits, long PEG linkers can also present challenges. Excessively long linkers might lead to reduced efficacy due to an increased entropic penalty upon binding to form the ternary complex.[2] They can also potentially lead to decreased cellular uptake and may increase the risk of hemolysis.[1][]

Q5: How does a PEG linker compare to an alkyl linker in terms of permeability?

A5: The choice between a PEG and an alkyl linker depends on the specific PROTAC and its target. While some studies have advocated for shorter alkyl linkers to reduce the polar surface area and improve permeability, other research has shown that PEGylated PROTACs can be more permeable than their alkyl-linked counterparts.[6][7] This is sometimes attributed to the ability of the flexible PEG linker to form intramolecular hydrogen bonds and adopt a folded conformation, effectively shielding polar parts of the molecule.[3][7]

Troubleshooting Guide

Issue 1: My PEGylated PROTAC exhibits low cellular permeability.

  • Possible Cause: The PEG linker may be too long, increasing the overall polarity and size of the PROTAC, which can hinder its passage across the cell membrane.[]

  • Suggested Solution:

    • Synthesize a series of PROTACs with varying, shorter PEG linker lengths to identify an optimal length.

    • Consider hybrid linkers that combine PEG units with more hydrophobic alkyl chains to balance solubility and permeability.[8]

    • Evaluate the permeability of your PROTAC series using a Caco-2 or PAMPA assay to quantitatively assess the impact of linker modification.[9]

Issue 2: My PROTAC has poor aqueous solubility, even with a PEG linker.

  • Possible Cause: The overall lipophilicity of the warhead and E3 ligase ligand may be too high for the chosen PEG linker to overcome.

  • Suggested Solution:

    • Increase the number of PEG units in the linker to enhance hydrophilicity.

    • Incorporate ionizable groups, such as piperidine (B6355638) or piperazine, into the linker structure, which can improve water solubility.[10][11]

    • Investigate formulation strategies, such as the use of co-solvents or amorphous solid dispersions, to improve the solubility of the final compound.[8]

Issue 3: I am observing a significant "hook effect" with my PROTAC.

  • Possible Cause: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to decreased degradation.[9] The linker's properties, including its length and flexibility, can influence the concentration at which this effect appears.[9]

  • Suggested Solution:

    • The linker may not be optimal for promoting positive cooperativity in ternary complex formation. Synthesizing PROTACs with different linker lengths and compositions can help identify a linker that better facilitates the desired ternary complex.[9]

    • Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[9]

Data on PEG Linker Impact

The following tables provide illustrative data on how PEG linker modifications can influence the physicochemical properties and permeability of PROTACs.

Table 1: Effect of PEG Linker Length on PROTAC Permeability

PROTAC VariantLinker CompositionMolecular Weight (Da)cLogPTPSA (Ų)Apparent Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-A2-unit PEG8503.51800.8
PROTAC-B4-unit PEG9383.22050.5
PROTAC-C6-unit PEG10262.92300.3
PROTAC-D8-unit PEG11142.62550.1

Note: Data is hypothetical and intended for illustrative purposes.

Table 2: Comparison of PEG vs. Alkyl Linkers on PROTAC Properties

PROTAC VariantLinker Type (8-atom length)Molecular Weight (Da)cLogPTPSA (Ų)Apparent Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-X2-unit PEG8503.51800.8
PROTAC-YC8 Alkyl8204.51550.6

Note: Data is hypothetical and intended for illustrative purposes.

Key Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[12]

  • Principle: This assay measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with a lipid solution to an acceptor compartment.[12][13]

  • Materials:

    • 96-well PAMPA filter plates (Donor plate) and acceptor plates.

    • Lipid solution (e.g., 1% lecithin (B1663433) in dodecane).[14]

    • Phosphate-buffered saline (PBS) at the desired pH.

    • Test PROTACs and control compounds.

  • Procedure:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Dilute the stock solution in PBS to the final desired concentration.

    • Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the membrane is fully coated.[14]

    • Add the diluted PROTAC solution to the donor wells.

    • Fill the acceptor wells with PBS (which may contain a surfactant to improve the solubility of lipophilic compounds).[12]

    • Assemble the donor and acceptor plates and incubate at room temperature for a specified period (e.g., 5 to 16 hours).[12][14]

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

2. Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is considered a gold standard for predicting in vivo drug absorption.[15][16]

  • Principle: This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells grown on a semi-permeable membrane.[15] It can assess both passive diffusion and active transport mechanisms.[13]

  • Materials:

    • Caco-2 cells.

    • Cell culture medium and supplements.

    • Transwell inserts.

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

    • Test PROTACs and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability).

  • Procedure:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[15]

    • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[16]

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution to the apical (donor) compartment for A-to-B (absorptive) transport studies.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver compartment and analyze the PROTAC concentration by LC-MS/MS.

    • To study efflux, perform a B-to-A transport study by adding the PROTAC to the basolateral compartment and sampling from the apical compartment.

  • Data Analysis:

    • Calculate the Papp value similarly to the PAMPA assay.

    • Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[15]

Visualizations

PROTAC_MoA cluster_cell Cell Interior PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Permeability Cell Permeability Permeability->PROTAC

Caption: PROTAC mechanism of action, from cell entry to target degradation.

Caco2_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer start->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayer with transport buffer teer->wash add_protac Add PROTAC to donor compartment wash->add_protac incubate Incubate at 37°C add_protac->incubate sample Collect samples from receiver compartment incubate->sample lcms Analyze samples by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate end Results calculate->end

Caption: Experimental workflow for the Caco-2 permeability assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low PROTAC Permeability Observed cause1 Linker too long/ hydrophilic? start->cause1 cause2 High overall molecular weight? start->cause2 cause3 Active Efflux? start->cause3 sol1 Synthesize shorter PEG linkers or Alkyl-PEG hybrids cause1->sol1 sol2 Re-evaluate warhead/ E3 ligand choice for lower MW alternatives cause2->sol2 sol3 Perform bidirectional Caco-2 assay to confirm efflux. Modify structure to avoid transporter recognition. cause3->sol3

Caption: Troubleshooting logic for low PROTAC permeability.

References

Validation & Comparative

A Head-to-Head Battle in Targeted Cancer Therapy: Ald-Ph-amido-PEG3-C-COOH vs. Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the design of an Antibody-Drug Conjugate (ADC) is a symphony of precision engineering. Central to this design is the linker, the molecular bridge between the targeting antibody and the cytotoxic payload. The choice of linker dictates the ADC's stability, mechanism of action, and ultimately, its therapeutic window. This guide provides an objective, data-driven comparison between a non-cleavable linker, Ald-Ph-amido-PEG3-C-COOH, and the major classes of cleavable linkers, offering insights into their respective performance characteristics.

The fundamental difference lies in their drug release mechanisms. Cleavable linkers are designed to be labile under specific physiological conditions within the tumor microenvironment or inside cancer cells, leading to the release of the unmodified payload. In contrast, non-cleavable linkers, such as this compound, remain intact. The cytotoxic payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome, resulting in a payload-linker-amino acid complex. This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

At a Glance: Key Performance Differences

FeatureThis compound (Non-Cleavable)Cleavable Linkers (Hydrazone, Disulfide, Peptide)
Release Mechanism Antibody degradation in the lysosomepH sensitivity, redox potential, or enzymatic cleavage
Released Payload Payload-linker-amino acid complexUnmodified, potent payload
Plasma Stability Generally higherVariable, potential for premature release
Bystander Effect Low to negligibleHigh (with membrane-permeable payloads)
Off-Target Toxicity Lower potentialHigher potential due to premature release and bystander effect
Efficacy in Heterogeneous Tumors Potentially lowerPotentially higher due to bystander effect

Delving Deeper: A Comparative Analysis

Plasma Stability: A Critical Factor for Safety and Efficacy

An ideal ADC must remain stable in systemic circulation to prevent the premature release of its potent payload, which could lead to off-target toxicity.[1][2][3] Non-cleavable linkers, by their nature, generally exhibit superior plasma stability.[1][3][4] The stable amide bond in this compound, coupled with the hydrophilic PEG spacer, contributes to a longer circulation half-life and reduced risk of premature drug deconjugation.[5][6]

Cleavable linkers, while designed for targeted release, can be susceptible to premature cleavage in the bloodstream.[2][7] For instance, hydrazone linkers can undergo hydrolysis at physiological pH, and disulfide linkers can be reduced by circulating thiols, although steric hindrance can modulate this.[8][9] Peptide linkers are generally more stable but can be cleaved by circulating proteases.[8][10]

Table 1: Comparative Plasma Stability of ADCs with Non-Cleavable and Cleavable Linkers

Linker TypeRepresentative LinkerStability in Human Plasma (% Intact ADC after 7 days)Key Considerations
Non-Cleavable This compound (representative) >95% (estimated based on similar structures) High stability minimizes off-target toxicity.[3]
HydrazoneAcBut~80-90%Stability is pH-dependent and can vary.[8]
DisulfideSPDB~85-95%Stability is influenced by steric hindrance around the disulfide bond.[8]
PeptideVal-Cit>95%Generally high stability, but can be susceptible to certain proteases.[8]

Note: The data presented is a synthesis of findings from multiple preclinical studies and is intended for comparative purposes. Actual stability will vary depending on the specific antibody, payload, and conjugation site.

The Bystander Effect: A Double-Edged Sword

The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a key advantage of cleavable linkers, particularly in treating heterogeneous tumors.[9][11] This is because cleavable linkers release the unmodified, often membrane-permeable payload, which can diffuse into adjacent cancer cells.[11]

ADCs with non-cleavable linkers, including those with this compound, have a significantly reduced or absent bystander effect.[3][12] The released payload-linker-amino acid complex is typically charged and less membrane-permeable, confining its cytotoxic activity to the target cell.[12] This can be advantageous in minimizing damage to surrounding healthy tissue but may limit efficacy in tumors with varied antigen expression.

Table 2: In Vitro Cytotoxicity and Bystander Effect of ADCs with Non-Cleavable and Cleavable Linkers

Linker TypePayload PermeabilityBystander KillingTypical IC50 (Antigen-Positive Cells)
Non-Cleavable (this compound) LowNegligibleSub-nanomolar to low nanomolar
HydrazoneHighYesPicomolar to sub-nanomolar
DisulfideHighYesPicomolar to sub-nanomolar
Peptide (e.g., Val-Cit)HighYesPicomolar to sub-nanomolar

IC50 values are highly dependent on the payload, antibody, and target cell line.

In Vivo Efficacy: The Ultimate Test

The culmination of an ADC's design is its performance in preclinical tumor models. The choice of linker plays a pivotal role in determining in vivo efficacy. Studies have shown that in certain contexts, the enhanced stability of non-cleavable linkers can lead to better overall in vivo performance and a wider therapeutic window.[1][13] However, for heterogeneous solid tumors, the bystander effect mediated by cleavable linkers can result in superior tumor growth inhibition.[11][12]

Table 3: Comparative In Vivo Efficacy of ADCs with Non-Cleavable and Cleavable Linkers in Xenograft Models

Linker TypeTumor ModelOutcome
Non-Cleavable (representative) Homogeneous, high antigen expressionStrong tumor growth inhibition, good tolerability.[12]
Non-Cleavable (representative) Heterogeneous, mixed antigen expressionModerate tumor growth inhibition.[12]
Cleavable (e.g., Val-Cit)Homogeneous, high antigen expressionPotent tumor regression.
Cleavable (e.g., Val-Cit)Heterogeneous, mixed antigen expressionSignificant tumor regression due to bystander effect.[11]

Visualizing the Pathways and Processes

To better understand the distinct mechanisms of action and experimental workflows, the following diagrams are provided.

ADC_MOA cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway c_adc ADC (Cleavable Linker) c_bind Binds to Tumor Cell c_adc->c_bind c_internalize Internalization c_bind->c_internalize c_lysosome Lysosome c_internalize->c_lysosome c_cleavage Linker Cleavage (pH, Enzymes, GSH) c_lysosome->c_cleavage c_release Unmodified Payload Release c_cleavage->c_release c_effect Cytotoxicity c_release->c_effect c_bystander Bystander Killing (Payload Diffusion) c_release->c_bystander nc_adc ADC (this compound) nc_bind Binds to Tumor Cell nc_adc->nc_bind nc_internalize Internalization nc_bind->nc_internalize nc_lysosome Lysosome nc_internalize->nc_lysosome nc_degradation Antibody Degradation nc_lysosome->nc_degradation nc_release Payload-Linker-AA Complex Release nc_degradation->nc_release nc_effect Cytotoxicity nc_release->nc_effect

Caption: Mechanisms of Action for Cleavable vs. Non-Cleavable ADCs.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation plasma_stability Plasma Stability Assay (LC-MS) cytotoxicity Cytotoxicity Assay (MTT/XTT, IC50) plasma_stability->cytotoxicity bystander Bystander Effect Assay (Co-culture) cytotoxicity->bystander pk_study Pharmacokinetic Study (Animal Models) bystander->pk_study efficacy_study Efficacy Study (Xenograft Models) pk_study->efficacy_study tolerability Tolerability Assessment efficacy_study->tolerability end Candidate Selection tolerability->end start ADC Synthesis & Characterization start->plasma_stability

Caption: General Experimental Workflow for ADC Evaluation.

Experimental Protocols: A Guide to Key Assays

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ADCs. Below are outlines for key in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human, rat, and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quench the samples to stop further degradation.

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Calculate the percentage of intact ADC remaining over time.

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for a defined period (e.g., 72-120 hours).

  • Add MTT or XTT reagent and incubate to allow for formazan (B1609692) formation.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cell viability relative to untreated controls and determine the IC50 values.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Implant human tumor cells (either as cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC at various doses).

  • Administer the treatments intravenously.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Plot tumor growth inhibition curves to assess efficacy.

Conclusion: Selecting the Optimal Linker for the Task

The choice between a non-cleavable linker like this compound and a cleavable linker is a critical strategic decision in ADC development, with no single answer being universally superior.

This compound and other non-cleavable linkers offer the significant advantage of enhanced plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile.[1][13] The absence of a bystander effect makes them particularly well-suited for treating hematological malignancies or solid tumors with high and homogeneous antigen expression.

Cleavable linkers provide the potent advantage of a bystander effect, making them potentially more effective in treating heterogeneous tumors where not all cells express the target antigen.[11] However, this often comes with the trade-off of lower plasma stability and a higher potential for off-target toxicity.[2][7]

Ultimately, the optimal linker strategy is context-dependent and must be guided by a thorough understanding of the target antigen's expression profile, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety. A comprehensive preclinical evaluation, employing robust and well-defined experimental methodologies, is paramount to making an informed decision and advancing the most promising ADC candidate into clinical development.

References

In Vitro Validation of Ald-Ph-amido-PEG3-C-COOH Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the non-cleavable Ald-Ph-amido-PEG3-C-COOH linker against ADCs with alternative linker technologies. The following sections detail the in vitro validation of these conjugates, presenting supporting experimental data and detailed protocols to aid in the selection and characterization of ADC candidates.

Comparative Analysis of ADC Activity with Different Linkers

The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity. Non-cleavable linkers, such as this compound, offer distinct advantages in terms of plasma stability. In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the target cell.[1]

Here, we compare a hypothetical ADC constructed with the non-cleavable this compound linker against ADCs utilizing a cleavable linker, such as a valine-citrulline (vc) peptide linker, which is susceptible to cleavage by lysosomal proteases like Cathepsin B.[2]

Table 1: Comparative In Vitro Cytotoxicity
ADC ConstructTarget Cell Line (Antigen-Positive)Target Cell Line (Antigen-Negative)IC50 (nM) on Antigen-Positive CellsIC50 (nM) on Antigen-Negative Cells
Antibody-Ald-Ph-amido-PEG3-C-COOH-PayloadSK-BR-3 (HER2+)MDA-MB-231 (HER2-)5.2>1000
Antibody-vc-PayloadSK-BR-3 (HER2+)MDA-MB-231 (HER2-)1.8850
Unconjugated AntibodySK-BR-3 (HER2+)MDA-MB-231 (HER2-)No cytotoxic effectNo cytotoxic effect
Free PayloadSK-BR-3 (HER2+)MDA-MB-231 (HER2-)0.10.1

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the antibody, payload, and specific experimental conditions.

ADCs with non-cleavable linkers generally exhibit high stability in circulation, leading to lower off-target toxicity.[3][4] Their cytotoxic activity is primarily dependent on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex.[3][4] This mechanism often results in a reduced "bystander effect," where the released payload cannot readily diffuse across the cell membrane to kill neighboring antigen-negative cells.[4][5]

Conversely, ADCs with cleavable linkers can release the payload in a form that may be more membrane-permeable, potentially leading to a significant bystander killing effect.[2] This can be advantageous in treating tumors with heterogeneous antigen expression.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ADC constructs, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)[6]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells.[8]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[8]

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[6][7]

    • For XTT: Add the XTT reagent (mixed with an electron coupling agent) to each well and incubate for 2-4 hours.[6]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 values.[8]

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the uptake of the ADC by target cells.

Materials:

  • Target cells

  • Fluorescently labeled ADC

  • Flow cytometer

  • FACS tubes

  • Buffer (e.g., PBS with 1% BSA)

  • Trypsin-EDTA

Procedure:

  • Cell Preparation: Harvest and resuspend cells in a buffer.

  • ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points to allow internalization. A control sample should be kept at 4°C to measure surface binding only.

  • Washing: Wash the cells with a cold buffer to remove unbound ADC.

  • Surface Signal Quenching (Optional): To distinguish between surface-bound and internalized ADC, a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) can be added to the samples.

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).[9]

  • Data Analysis: The internalization rate can be determined by the increase in MFI over time in the 37°C samples compared to the 4°C control.

Apoptosis Assay (Annexin V/PI Staining)

This assay detects programmed cell death induced by the ADC.

Materials:

  • Target cells

  • ADC constructs

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ADC at a concentration around its IC50 for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).

Cell Cycle Analysis

This assay determines the effect of the ADC on cell cycle progression.

Materials:

  • Target cells

  • ADC constructs

  • Ethanol (for fixation)

  • RNase A

  • Propidium Iodide (PI) or DAPI

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ADC for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[10]

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with PI or DAPI.[10]

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]

Visualizing Workflows and Pathways

ADC_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload Release (Payload-Linker-Amino Acid) Degradation->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath Induces

References

Characterization of ADCs Synthesized with Ald-Ph-amido-PEG3-C-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the characterization of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable linker, Ald-Ph-amido-PEG3-C-COOH. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against other linker technologies, supported by established experimental protocols and data interpretation.

Introduction to this compound Linker

This compound is a non-cleavable linker utilized in the synthesis of ADCs.[1][2][3] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which imparts specific and often advantageous properties to the resulting ADC.[][5] Non-cleavable linkers, in general, are recognized for their high plasma stability, as the release of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody backbone within the target cell's lysosome.[6][7] This mechanism can contribute to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[6][8]

The inclusion of a PEG3 spacer in the linker is a key feature designed to improve the physicochemical properties of the ADC. The hydrophilicity of the PEG moiety can help to counterbalance the hydrophobicity of the cytotoxic payload, potentially leading to reduced aggregation, improved solubility, and enhanced pharmacokinetic properties.[9][10][11]

Comparative Analysis of ADC Linker Technologies

The choice of linker is a critical determinant of an ADC's efficacy and safety profile. Below is a comparative summary of the expected performance of an ADC synthesized with this compound against ADCs with a non-PEGylated non-cleavable linker (e.g., SMCC) and a cleavable linker (e.g., Valine-Citrulline).

FeatureThis compound (Non-cleavable, PEGylated)SMCC (Non-cleavable, Non-PEGylated)Valine-Citrulline (Cleavable)
Plasma Stability HighHigh[6]Variable (cleaved by cathepsins in tumor microenvironment)
Drug Release Mechanism Lysosomal degradation of the antibody[6]Lysosomal degradation of the antibody[6]Enzymatic cleavage (e.g., by Cathepsin B)
Bystander Effect Low to negligible (payload released intracellularly as an amino acid conjugate)[7]Low to negligible[7]Possible (cleaved payload can diffuse to neighboring cells)
Hydrophobicity Reduced due to PEG spacer[9][10]High (can contribute to aggregation)[12]Dependent on payload and linker components
Aggregation Propensity Lower[9][10]Higher, especially with hydrophobic payloads[12]Variable
Pharmacokinetics Potentially improved half-life and exposure due to reduced clearance[10]Can have shorter half-life due to aggregation and clearance[12]Half-life can be influenced by premature cleavage
Homogeneity Dependent on conjugation chemistry (e.g., cysteine vs. lysine)Dependent on conjugation chemistryDependent on conjugation chemistry

Experimental Characterization of ADCs

A comprehensive suite of analytical methods is required to characterize ADCs and ensure their quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) and Distribution

The DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two common methods for determining the average DAR and the distribution of different drug-loaded species.

Table 2: Comparison of Analytical Methods for DAR Determination

MethodPrincipleAdvantagesDisadvantages
HIC-HPLC Separates ADC species based on hydrophobicity. The addition of hydrophobic drug-linkers increases retention time.Can be performed under native conditions, providing information on the distribution of intact ADCs with different DARs.Resolution can be challenging for complex mixtures.
RP-HPLC Separates ADC components under denaturing conditions. Often used to analyze reduced and deglycosylated light and heavy chains.High resolution, allowing for accurate quantification of drug load on each chain. Can be coupled with mass spectrometry.Destroys the native structure of the ADC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the precise mass and calculate the DAR.Provides accurate mass information and can identify different drug-loaded species.Can be complex to interpret for heterogeneous mixtures.
Stability Assessment

ADC stability is crucial for its safety and efficacy. Stability studies typically assess aggregation, fragmentation, and drug deconjugation over time under various stress conditions.

Table 3: Methods for ADC Stability Analysis

| Stability Aspect | Analytical Method | Information Gained | |---|---|---|---| | Aggregation | Size Exclusion Chromatography (SEC) | Quantifies the percentage of high molecular weight species (aggregates) and fragments. | | Fragmentation | SEC, SDS-PAGE, Capillary Electrophoresis (CE-SDS) | Detects and quantifies antibody fragments. | | Drug Deconjugation | RP-HPLC, LC-MS | Measures the amount of free drug released from the ADC over time. | | Thermal Stability | Differential Scanning Calorimetry (DSC) | Determines the melting temperature (Tm), providing insights into conformational stability. |

In Vitro Cytotoxicity

The potency of the ADC is evaluated through in vitro cytotoxicity assays using antigen-positive and antigen-negative cell lines.

Table 4: In Vitro Cytotoxicity Assay Parameters

ParameterDescription
Cell Lines An antigen-positive cell line to determine on-target cytotoxicity and an antigen-negative cell line as a control for off-target effects.
Assay Method Commonly used methods include MTT, XTT, or CellTiter-Glo assays, which measure cell viability.
Incubation Time Typically 72-96 hours to allow for ADC internalization, payload release, and induction of cell death.
Endpoint IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the average DAR and distribution of ADC species.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system with UV detector

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (higher DAR species elute later).

  • Calculate the average DAR by integrating the peak areas of each species and weighting by their respective DAR.

Reversed-Phase HPLC (RP-HPLC) for DAR Analysis of Reduced ADC

Objective: To determine the drug load on the light and heavy chains.

Materials:

  • RP-HPLC column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • HPLC system with UV detector

Protocol:

  • Reduce the ADC sample by incubating with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.

  • Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20%).

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Identify peaks corresponding to unconjugated and conjugated light and heavy chains.

  • Calculate the DAR by determining the relative abundance of each species.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of the ADC on target and non-target cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • ADC sample and control antibody

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the ADC or control antibody.

  • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_LinkerPayload Linker-Payload Heavy Chain 1 Heavy Chain 1 Linker This compound Heavy Chain 1->Linker Conjugation Site (e.g., Cysteine) Heavy Chain 2 Heavy Chain 2 Heavy Chain 2->Linker Light Chain 1 Light Chain 1 Light Chain 2 Light Chain 2 Payload Cytotoxic Payload Linker->Payload

Caption: Structure of an ADC with this compound linker.

ADC_Characterization_Workflow cluster_Synthesis ADC Synthesis cluster_Purification Purification cluster_Characterization Characterization cluster_Functional_Assays Functional Assays Conjugation Antibody + Linker-Payload Conjugation Purification Purification of ADC Conjugation->Purification DAR_Analysis DAR Analysis (HIC, RP-HPLC, MS) Purification->DAR_Analysis Stability_Analysis Stability Analysis (SEC, DSC) Purification->Stability_Analysis Purity_Analysis Purity & Impurity Analysis Purification->Purity_Analysis InVitro_Cyto In Vitro Cytotoxicity Purity_Analysis->InVitro_Cyto InVivo_Efficacy In Vivo Efficacy InVitro_Cyto->InVivo_Efficacy

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Internalization_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker- Amino Acid Release Degradation->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Caption: ADC internalization and payload release signaling pathway.

References

Mass Spectrometry Analysis of PROTACs with PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and optimize the physicochemical properties of these often large and hydrophobic molecules. However, the unique characteristics of PEGylated PROTACs, including their size, flexibility, and potential heterogeneity, present distinct challenges for their analytical characterization. Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive analysis of PROTACs, from confirming their identity and purity to elucidating their mechanism of action.

This guide provides a comparative overview of various mass spectrometry techniques for the analysis of PROTACs with PEG linkers, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Techniques for PEGylated PROTAC Analysis

The selection of an appropriate MS technique is critical for obtaining high-quality data for PROTACs with PEG linkers. The choice depends on the analytical question being addressed, whether it is confirming the intact mass, quantifying the molecule in a biological matrix, characterizing its structure, or studying its interaction with target proteins.

Mass Spectrometry TechniquePrimary Application for PEGylated PROTACsAdvantagesDisadvantagesKey Experimental Considerations
Liquid Chromatography-Mass Spectrometry (LC-MS) Intact mass confirmation, purity assessment, and quantification.High sensitivity, high resolution, and compatibility with chromatographic separation for complex mixtures.Polydispersity of the PEG linker can lead to broad peaks and complex spectra. In-source fragmentation of the PEG linker can occur.Use of high-resolution mass spectrometers (e.g., Orbitrap, TOF) is recommended. Optimization of ionization source conditions is crucial to minimize in-source decay.[1]
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) Structural characterization and sequence confirmation of the PROTAC molecule.Widely available and effective for fragmenting the peptide-like backbone of the PROTAC.Can lead to preferential fragmentation of the labile PEG linker, resulting in limited information about the warhead and E3 ligase ligand moieties.[2][3]Careful optimization of collision energy is required to balance linker and backbone fragmentation.
Tandem Mass Spectrometry (MS/MS) with Electron-Transfer Dissociation (ETD) / Ultraviolet Photodissociation (UVPD) Structural characterization, especially for preserving the PEG linker and characterizing the warhead and E3 ligase ligand.ETD and UVPD are "softer" fragmentation techniques that tend to preserve labile modifications like PEG linkers while fragmenting the PROTAC backbone, providing more comprehensive structural information.[4][5][6][7] ETD is particularly effective for highly charged precursor ions.[4][6][7] UVPD has shown high sequence coverage with little charge state dependence.[5]Less commonly available than CID/HCD. Fragmentation efficiency can be lower for singly charged precursors.Particularly useful for larger PROTACs with longer PEG linkers.
Native Mass Spectrometry (Native MS) Analysis of non-covalent PROTAC-protein complexes (binary and ternary).Allows for the direct observation of the PROTAC's mechanism of action by preserving the native structure and stoichiometry of protein complexes.[8][9][10] It is a label-free and relatively fast technique.[8]Requires careful optimization of experimental conditions to maintain non-covalent interactions in the gas phase. May not be suitable for all PROTAC systems.Use of nano-electrospray ionization (nESI) is preferred.[8] Ammonium (B1175870) acetate (B1210297) is a commonly used volatile buffer.
Ion Mobility-Mass Spectrometry (IM-MS) Separation of PROTAC isomers and conformers. Provides additional structural information (Collision Cross Section, CCS).Can separate PROTACs with the same mass but different shapes, which can arise from PEG linker heterogeneity or different conformational states. CCS values provide an additional parameter for compound identification and characterization.[11][12]Requires specialized instrumentation. CCS databases for PROTACs are not yet widely established.Can be coupled with LC and various fragmentation techniques for multidimensional analysis.

Experimental Protocols

LC-MS/MS for Quantification of PEGylated PROTACs in Rat Plasma

This protocol is adapted from a method for the sensitive quantification of a PROTAC in a biological matrix.[13][14]

a. Sample Preparation:

  • Spike 100 µL of rat plasma with the PROTAC standard to create a calibration curve (e.g., 10 pg/mL to 15,000 pg/mL).[13]

  • Add an internal standard (a structurally similar molecule).

  • Perform protein precipitation by adding 600 µL of a 1:1 (v/v) acetonitrile/methanol solution.[13]

  • Vortex the samples for 30 seconds and centrifuge at 13,000 rpm for 12 minutes at room temperature.[13]

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.[13]

  • Reconstitute the dried extract in 200 µL of a 1:1 (v/v) methanol/acetonitrile solution prior to LC-MS/MS analysis.[13]

b. LC-MS/MS Conditions:

  • LC System: ExionLC system or similar.[13]

  • Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm, 100 Å).[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Flow Rate: 0.3 mL/min.[13]

  • Gradient: A 10-minute gradient tailored to the specific PROTAC is typically used.[13]

  • Column Temperature: 40°C.[13]

  • Injection Volume: 10 µL.[13]

  • Mass Spectrometer: A sensitive triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for the PROTAC and internal standard.

Native Mass Spectrometry for Analysis of PROTAC-Mediated Ternary Complexes

This protocol provides a general framework for analyzing the formation of E3 ligase-PROTAC-POI ternary complexes.[8][15]

a. Sample Preparation:

  • Buffer exchange the purified E3 ligase and POI into a volatile buffer, such as 150 mM ammonium acetate, using size-exclusion chromatography or buffer exchange columns.

  • Determine the protein concentrations accurately.

  • Prepare a stock solution of the PEGylated PROTAC in a suitable solvent like DMSO.

  • Mix the E3 ligase and POI to a final concentration of 5-10 µM each.

  • Add the PROTAC to the protein mixture at various molar ratios (e.g., 0.5:1, 1:1, 2:1 relative to the proteins) to observe the formation of binary and ternary complexes. The final DMSO concentration should be kept low (typically <1%) to avoid disruption of non-covalent interactions.

b. Native MS Conditions:

  • Mass Spectrometer: A mass spectrometer equipped with a nano-electrospray ionization (nESI) source, such as a Q-TOF or Orbitrap instrument, is ideal.

  • Ionization: nESI in positive ion mode.

  • Capillary Voltage: 1.2-1.6 kV.

  • Source Temperature: Maintained at a low temperature (e.g., 40-60°C) to preserve non-covalent interactions.

  • Collision Energy: Apply a low collision energy in the trap region to desolvate the ions without disrupting the complexes.

  • Mass Range: A wide mass range (e.g., m/z 1,000-20,000) is necessary to detect the high molecular weight protein complexes.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Degradation Targeted for Degradation Peptides Peptides Degradation->Peptides Degrades to PROTAC_recycled PROTAC Degradation->PROTAC_recycled Recycles E3_recycled E3 Ligase Degradation->E3_recycled Recycles

Caption: Mechanism of action of a PROTAC.

MS_Analysis_Workflow cluster_workflow Mass Spectrometry Workflow for PEGylated PROTAC Analysis Sample_Prep Sample Preparation (e.g., Plasma Precipitation, Buffer Exchange) LC_Separation Liquid Chromatography (LC) (Optional, for complex mixtures) Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI, nESI) Sample_Prep->Ionization Direct Infusion LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Fragmentation Fragmentation (CID, HCD, ETD, UVPD) Mass_Analyzer->Fragmentation Detection Detection Mass_Analyzer->Detection Fragmentation->Mass_Analyzer MS/MS Data_Analysis Data Analysis (Quantification, Structural Elucidation, Complex Identification) Detection->Data_Analysis

Caption: Experimental workflow for MS analysis of PROTACs.

Logical_Relationships cluster_logic Logical Flow for Selecting an MS Technique Analytical_Question What is the Analytical Question? Intact_Mass Intact Mass / Purity? Analytical_Question->Intact_Mass Quantification Quantification? Analytical_Question->Quantification Structure Structural Characterization? Analytical_Question->Structure Interactions Protein Interactions? Analytical_Question->Interactions Isomers Isomers / Conformers? Analytical_Question->Isomers LC_MS LC-MS (High Resolution) Intact_Mass->LC_MS LC_MS_MS_Quant LC-MS/MS (Triple Quad) Quantification->LC_MS_MS_Quant MS_MS_Frag Tandem MS (CID, HCD, ETD, UVPD) Structure->MS_MS_Frag Native_MS Native MS Interactions->Native_MS IM_MS Ion Mobility-MS Isomers->IM_MS

Caption: Logical flow for selecting an MS technique.

References

A Comparative Guide to Ald-Ph-amido-PEG3-C-COOH Alternatives for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetic profile, and ultimately, its therapeutic index. While Ald-Ph-amido-PEG3-C-COOH has been utilized in ADC development, a diverse array of alternative linker technologies offers distinct advantages in terms of release mechanisms, hydrophilicity, and conjugation strategies. This guide provides an objective comparison of the performance of various linker alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.

Quantitative Performance Data: A Comparative Overview

The selection of a linker technology has a significant impact on the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from various studies, offering a comparative perspective on different linker classes.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeADC ConstructTarget AntigenCell LineIC50 (nM)Reference
Cleavable (Dipeptide) Trastuzumab-vc-MMAEHER2SK-BR-30.5[1]
Cleavable (Dipeptide) Anti-CD30-vc-MMAECD30Karpas-2990.1[2]
Non-Cleavable (Thioether) Trastuzumab-SMCC-DM1HER2SK-BR-31.2[1]
Hydrophilic (PEGylated) Anti-HER2 Affibody-PEG4k-MMAEHER2NCI-N8731.9[]
Hydrophilic (PEGylated) Anti-HER2 Affibody-PEG10k-MMAEHER2NCI-N87111.3[]

Table 2: In Vivo Plasma Stability and Half-Life of ADCs with Different Linkers

Linker TypeADC ConstructAnimal ModelLinker Half-Life (hours)% Payload Release (at time)Reference
Cleavable (Dipeptide) cAC10-vc-MMAECynomolgus Monkey~230<1% after 6 days in human plasma[1][4]
Non-Cleavable (Thioether) Cys-linker-MMAE ADCHumanNot applicable (stable)<0.01% after 7 days in human plasma[1]
Cleavable (Dipeptide) mc-vc-PAB-MMAEMouse-~25% after 6 days in mouse plasma[1]
Hydrophilic (PEGylated) Anti-HER2 Affibody-PEG4k-MMAEMouse2.5-fold increase vs. non-PEGylatedNot specified[]
Hydrophilic (PEGylated) Anti-HER2 Affibody-PEG10k-MMAEMouse11.2-fold increase vs. non-PEGylatedNot specified[]

Table 3: In Vivo Efficacy of ADCs with Different Linker Technologies

Linker TypeADC ConstructTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Cleavable (Dipeptide) Brentuximab Vedotin (vc-MMAE)Karpas-299 Xenograft1 mg/kg, single doseSignificant tumor regression[2]
Non-Cleavable (Thioether) Trastuzumab Emtansine (SMCC-DM1)KPL-4 Xenograft15 mg/kg, single doseTumor stasis[1]
Hydrophilic (Macrocycle) Brentuximab-3'-amino-α-cyclodextrin-vc-MMAEKarpas-299 Xenograft1 mg/kg, single doseSuperior to Brentuximab Vedotin[2]
Hydrophilic (PEGylated) RS7-mPEG24-VK-MMAECalu-3 Xenograft2.5 mg/kg, single doseComplete tumor regression[5]

Experimental Protocols: Methodologies for Key Experiments

Accurate evaluation of ADC performance relies on robust and well-defined experimental protocols. The following sections detail methodologies for key in vitro and in vivo assays.

ADC Conjugation to Lysine (B10760008) Residues (One-Step Method)

This protocol describes a common method for conjugating a drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Target antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive drug-linker (e.g., NHS ester-functionalized) dissolved in an organic co-solvent (e.g., DMSO)

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a specific concentration in the conjugation buffer.

  • Drug-Linker Addition: Add the desired molar excess of the drug-linker solution to the antibody solution with gentle mixing.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted drug-linker.

  • Purification: Purify the ADC from unconjugated drug-linker and other impurities using SEC or TFF.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.[6][7]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature drug release in plasma.

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Analytical instruments: ELISA plate reader and/or LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analysis:

    • ELISA: Quantify the concentration of total antibody and antibody-conjugated drug using a sandwich ELISA format. The difference between these values indicates the extent of drug deconjugation.[4][8]

    • LC-MS/MS: To quantify the free payload, precipitate plasma proteins with an organic solvent (e.g., acetonitrile), and analyze the supernatant by LC-MS/MS.[9][10]

In Vivo Pharmacokinetic Study

This study evaluates the clearance, half-life, and overall pharmacokinetic profile of the ADC in an animal model.

Materials:

  • ADC solution in a sterile, biocompatible buffer

  • Appropriate animal model (e.g., mice or rats)

  • Blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Measure the concentration of the ADC in plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Determine key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) using appropriate software.[11][12]

In Vitro Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • The Ag- cell line should express a reporter gene (e.g., GFP) for easy identification.

  • Cell culture reagents and 96-well plates

  • ADC and control antibodies

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Viability Assessment:

    • Quantify the viability of the Ag- cells by measuring the fluorescence of the reporter protein.

    • Total cell viability can be assessed using a standard assay like MTT or CellTiter-Glo.

  • Data Analysis: Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13][14]

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate the general mechanism of action of an ADC and a typical experimental workflow for comparing linker technologies.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome (Lower pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invivo In Vivo Evaluation LinkerA Linker A (e.g., this compound) Conjugation Conjugation to Antibody LinkerA->Conjugation LinkerB Linker B (e.g., Val-Cit-PABC) LinkerB->Conjugation LinkerC Linker C (e.g., SMCC) LinkerC->Conjugation Purification Purification & Characterization (DAR, Purity, Aggregation) Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity PlasmaStability Plasma Stability Assay (Half-life, % Release) Purification->PlasmaStability BystanderEffect Bystander Effect Assay Purification->BystanderEffect PK Pharmacokinetic Study (Clearance, Half-life) Purification->PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy

Caption: Experimental workflow for comparing ADC linker technologies.

References

Assessing the In Vivo Stability of Aldehyde-Based Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of the linker in an antibody-drug conjugate (ADC) is a critical parameter that dictates its therapeutic index. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicities, while an overly stable linker may hinder efficient drug release at the tumor site. This guide provides a comparative assessment of the in vivo stability of aldehyde-based linkers, exemplified by the Ald-Ph-amido-PEG3-C-COOH chemistry, against other common linker technologies.

The in vivo stability of an ADC is primarily determined by the chemical nature of its linker.[1] Linkers are broadly classified as either cleavable or non-cleavable.[1] Cleavable linkers are designed to be selectively cleaved by enzymes, pH changes, or reducing agents prevalent in the tumor microenvironment, whereas non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[1] The this compound linker provides a platform for conjugation to engineered aldehydes on the antibody, offering a stable bond.

Comparative In Vivo Stability Data

While direct head-to-head in vivo stability data for the specific this compound linker is not extensively available in the public domain, studies on ADCs utilizing aldehyde-based conjugation chemistries provide valuable insights. A notable study compared the in vivo stability of a tandem-cleavage linker conjugated to an aldehyde-tagged antibody (via HIPS chemistry) with a conventional maleimide-conjugated vcMMAE linker in rats. The results demonstrated significantly improved payload retention for the ADC with the aldehyde-based conjugation.[2]

Linker TypeConjugation ChemistryAnimal ModelTime Point% Intact ADC (Payload Retention)Reference
Tandem-CleavageAldehyde-Tag (HIPS)RatDay 12~80%[2]
Vedotin (vcMMAE)MaleimideRatDay 12<20%[2]

This data suggests that conjugation via an aldehyde tag can lead to ADCs with enhanced in vivo stability, minimizing premature drug release compared to traditional maleimide-based linkers.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for preclinical development. The most common methods involve pharmacokinetic studies in animal models, quantifying the intact ADC and the prematurely released free payload in circulation over time.[1][3]

1. In Vivo Animal Study Protocol

  • Animal Model: Typically, mice (e.g., BALB/c or immunodeficient strains for tumor xenograft models) or rats are used.

  • Dosing: The ADC is administered intravenously (IV) via the tail vein at a predetermined dose (e.g., 5-10 mg/kg).

  • Sample Collection: Blood samples are collected at various time points post-injection (e.g., 0, 6, 24, 48, 96, 168 hours) via retro-orbital or tail vein sampling.

  • Sample Processing: Blood is processed to obtain plasma, which is then stored at -80°C until analysis.

2. ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody still conjugated to the drug.

  • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.

  • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.

  • Detection: An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added.

  • Substrate Addition: A chromogenic or fluorogenic substrate is added, and the signal, proportional to the amount of intact ADC, is measured using a plate reader.

  • Data Analysis: A standard curve is used to quantify the concentration of intact ADC in the plasma samples over time.

3. LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been released from the ADC into circulation.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant, containing the small-molecule free payload, is collected.

  • LC-MS/MS Analysis:

    • The supernatant is injected into a liquid chromatography system to separate the free payload from other plasma components.

    • The separated payload is then ionized and analyzed by a mass spectrometer to provide highly specific and sensitive quantification.

  • Data Analysis: The amount of free payload is determined by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in assessing ADC stability and their mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Study cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Interpretation dosing ADC Administration (IV Injection) animal Animal Model (e.g., Mouse, Rat) dosing->animal sampling Blood Sampling (Time Points) animal->sampling plasma Plasma Isolation sampling->plasma storage Storage at -80°C plasma->storage elisa ELISA for Intact ADC storage->elisa lcms LC-MS/MS for Free Payload storage->lcms pk_profile Pharmacokinetic Profile (Half-life, Clearance) elisa->pk_profile lcms->pk_profile

Caption: Workflow for assessing the in vivo stability of ADCs.

adc_moa cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Trafficking adc_circ Intact ADC in Bloodstream (Stable Linker) free_drug Prematurely Released Payload (Unstable Linker) adc_circ->free_drug Linker Cleavage binding ADC Binds to Tumor Cell Antigen adc_circ->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosomal Trafficking internalization->lysosome release Payload Release (Linker Cleavage/ Degradation) lysosome->release cytotoxicity Payload Induces Cell Death release->cytotoxicity

Caption: Generalized signaling pathway of ADC mechanism of action.

References

Safety Operating Guide

Personal protective equipment for handling Ald-Ph-amido-PEG3-C-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG3-C-COOH. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar PEGylated carboxylic acids and aminocaproic acid derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesChemically resistant, powder-free gloves (nitrile or neoprene preferred).[1] Consider double gloving for compounding, administering, and disposing of the substance.[2]
Eye and Face Protection Safety Glasses/GogglesChemical safety goggles with side-shields.[3][4] A face shield may be necessary for splash-prone procedures.[1]
Skin and Body Protection Lab Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Standard lab coats may be sufficient for low-volume handling, but gowns are preferred.[1]
Respiratory Protection RespiratorUse an approved respirator if there is a risk of generating dust or aerosols, or if working in an area with inadequate ventilation.[3][4]

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to ensure safety and maintain the integrity of the compound. This workflow outlines the key steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (if available) and institutional SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., chemical fume hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) handle_weigh->handle_dissolve storage_conditions Store at -20°C, Desiccated Under Inert Gas (Argon or Nitrogen) handle_dissolve->storage_conditions dispose_waste Dispose of Chemical Waste According to Institutional Guidelines handle_dissolve->dispose_waste

Workflow for handling this compound.

Detailed Methodologies

Receiving and Storage: Upon receipt, store the compound desiccated at -20°C.[5][6] To prevent moisture condensation, allow the container to equilibrate to room temperature before opening.[5][6] For long-term stability, especially in solution, storing under an inert gas like argon or nitrogen is recommended.[5][6]

Preparation of Stock Solutions: Many PEGylated compounds are low-melting solids that can be difficult to weigh accurately.[5][6] To facilitate handling, it is recommended to prepare a stock solution.

  • Solvent Selection: Use a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6]

  • Dissolution: Under a chemical fume hood, carefully dissolve the weighed compound in the chosen solvent.

  • Storage of Stock Solution: Store unused stock solution at -20°C, capped with a septum to allow for removal with a syringe, minimizing exposure to air and moisture.[5][6]

Operational Handling:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] Ensure that an eye-wash station and safety shower are readily accessible.[3]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[7]

  • Buffer Selection: When using this compound in subsequent reactions, avoid buffers containing primary amines (e.g., Tris or glycine) if the carboxylic acid group is to be activated, as these will compete in the reaction.[5][6] Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate (B1201080) buffers.[5][6]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as chemical waste.

  • Waste Collection: Collect all chemical waste in appropriately labeled, sealed containers.

  • Disposal Procedures: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not allow the product to enter drains.[4]

Disclaimer: The information provided is based on the handling of similar chemical compounds and should be used as a guide. Always consult any available Safety Data Sheet and your institution's specific safety protocols before handling any chemical. This compound is intended for research use only.[8][9]

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Ald-Ph-amido-PEG3-C-COOH
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Reactant of Route 2
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